(5-chloro-2-methylphenyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(5-chloro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-2-3-8(9)4-7(6)5-10;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVLFMHANADML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28096-37-9 | |
| Record name | Benzenemethanamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28096-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-chloro-2-methylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(5-chloro-2-methylphenyl)methanamine hydrochloride chemical structure and properties
[1]
Executive Summary
This compound (CAS: 28096-37-9) is a substituted benzylamine derivative serving as a high-value building block in the synthesis of pharmaceutical agents.[1] Its structure features a benzene core decorated with a chloro group at the meta position relative to the methyl group, and an aminomethyl handle. This specific substitution pattern modulates lipophilicity and metabolic stability, making it a preferred fragment for targeting G-protein coupled receptors (GPCRs) and kinases where halogen bonding and steric constraints are required for ligand efficacy.
Chemical Identity & Structural Analysis
This compound exists as a hydrochloride salt, enhancing its stability and water solubility compared to the volatile free base.
| Parameter | Technical Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Chloro-2-methylbenzylamine HCl; 2-Amino-4-chloro-toluene HCl |
| CAS Number (Salt) | 28096-37-9 |
| CAS Number (Free Base) | 27917-13-1 |
| Molecular Formula | C |
| Molecular Weight | 192.08 g/mol (Salt); 155.62 g/mol (Base) |
| SMILES | CC1=C(CN)C=C(Cl)C=C1.Cl |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N |
Structural Significance
The 2-methyl group provides steric bulk that can lock the conformation of the benzylamine side chain when bound to a protein active site. The 5-chloro substituent serves two roles:
-
Electronic Modulation: It withdraws electron density from the ring, potentially increasing the acidity of the ammonium protons and influencing
-stacking interactions. -
Metabolic Blocking: The chlorine atom blocks the para position relative to the methyl group (or meta to the amine), preventing rapid oxidative metabolism (e.g., hydroxylation) at this site.
Physicochemical Properties
The following data synthesizes experimental values and calculated properties relevant for handling and formulation.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Melting Point | >200 °C (Decomposition typical for benzylamine salts) |
| Solubility | High in Water, DMSO, Methanol; Low in Hexane, Et |
| pKa (Conjugate Acid) | ~9.2 (Predicted for benzylammonium group) |
| LogP (Free Base) | 2.11 (Calculated) |
| H-Bond Donors | 3 (Ammonium protons) |
| H-Bond Acceptors | 0 (in salt form) |
Synthetic Pathways & Manufacturing
The synthesis of this compound is typically achieved through the reduction of nitrogen-containing precursors. Two primary industrial routes are established: Nitrile Reduction and Reductive Amination .
Method A: Catalytic Hydrogenation of Nitrile (Preferred)
This method offers high atom economy and is scalable.
-
Precursor: 5-Chloro-2-methylbenzonitrile.
-
Reagents: H
(gas), Raney Nickel or Pd/C catalyst, Methanolic ammonia. -
Mechanism: The nitrile group (-CN) is reduced stepwise to the primary amine (-CH
NH ). -
Protocol:
-
Dissolve 5-chloro-2-methylbenzonitrile in MeOH saturated with NH
(to suppress secondary amine formation). -
Add Raney Nickel catalyst (10 wt%).
-
Pressurize with H
(50 psi) and stir at 50°C for 12 hours. -
Filter catalyst, concentrate filtrate.
-
Treat residue with 4M HCl in dioxane to precipitate the hydrochloride salt.
-
Method B: Reductive Amination of Aldehyde
Useful for laboratory-scale synthesis when the aldehyde is more accessible.
-
Precursor: 5-Chloro-2-methylbenzaldehyde.
-
Reagents: NH
OAc, NaBH CN (Sodium cyanoborohydride), Methanol. -
Protocol:
-
Combine aldehyde and excess ammonium acetate in MeOH.
-
Stir for 1 hour to form the imine intermediate.
-
Add NaBH
CN portion-wise at 0°C. -
Quench with dilute HCl, extract non-basic impurities.
-
Basify aqueous layer, extract amine, and convert to HCl salt.
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow for the Nitrile Reduction pathway, highlighting critical control points.
Figure 1: Industrial synthesis workflow via catalytic hydrogenation of the nitrile precursor.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)[9][10][11][12][13]
-
Solvent: DMSO-d
-
H NMR Predictions:
-
8.40 (br s, 3H): Ammonium protons (-NH
). -
7.45 (d,
Hz, 1H): Aromatic H at position 6 (ortho to CH , meta to Cl). -
7.30 (dd,
Hz, 1H): Aromatic H at position 4 (ortho to Cl, meta to CH ). -
7.25 (d,
Hz, 1H): Aromatic H at position 3 (ortho to CH ). -
4.05 (q or s, 2H): Benzylic methylene (-CH
-). -
2.35 (s, 3H): Aryl methyl group (-CH
).
-
8.40 (br s, 3H): Ammonium protons (-NH
Mass Spectrometry (MS)
-
Method: ESI-MS (Positive Mode)
-
Observed Ion:
156.05 [M+H] (matches C H ClN). -
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to
Cl/ Cl isotopes.
Pharmaceutical Applications
(5-Chloro-2-methylphenyl)methanamine is a versatile "pharmacophore fragment."
-
Kinase Inhibitors: The 5-chloro-2-methyl motif fits into hydrophobic pockets of kinase domains (e.g., hinge regions), where the chlorine can engage in halogen bonding with backbone carbonyls.
-
GPCR Ligands: Used as a side chain in peptidomimetics targeting aminergic GPCRs. The amine forms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in the receptor transmembrane bundle.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<200 Da) and high ligand efficiency, it is screened in fragment libraries to identify novel binding sites.
Handling, Safety & Storage
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[7] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[7] |
Storage Protocol:
-
Store in a tightly closed container.
-
Keep in a cool, dry place (2-8°C recommended for long-term stability).
-
Hygroscopic: Protect from moisture to prevent clumping and hydrolysis.
References
-
BLD Pharm. (n.d.). 5-Chloro-2-methylbenzylamine hydrochloride Safety Data Sheet. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352116, 5-Chloro-2-methylbenzylamine. Retrieved from
-
Sigma-Aldrich. (n.d.).[8] 5-Chloro-2-methylbenzylamine Product Information. Retrieved from
-
ChemicalBook. (2024). CAS 28096-37-9 Entry.[1][9] Retrieved from
Sources
- 1. 1240305-91-2|(3-Chloro-5-methylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 5-Chloro-2-methylbenzylamine | CAS 27917-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 5-Chloro-2-methylbenzylamine | CAS 27917-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. prepchem.com [prepchem.com]
- 5. (5-chloro-2-methoxyphenyl)methanamine CAS#: 181473-92-7 [m.chemicalbook.com]
- 6. 2-Methylbenzylamine(89-93-0) 1H NMR spectrum [chemicalbook.com]
- 7. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pure.mpg.de [pure.mpg.de]
- 9. 138228-12-3|1-(4-Chloro-2-methylphenyl)ethanamine|BLD Pharm [bldpharm.com]
molecular weight and formula of 5-chloro-2-methylbenzylamine hydrochloride
[1]
Executive Summary
5-Chloro-2-methylbenzylamine hydrochloride (CAS: 28096-37-9 ) is a specialized arylamine building block used primarily in the synthesis of pharmacologically active agents targeting G-protein coupled receptors (GPCRs) and kinases.[1][2][3] As a hydrochloride salt, it offers superior stability and solubility compared to its free base counterpart, which is prone to oxidation and carbamate formation upon exposure to atmospheric
Chemical Identity & Physicochemical Properties[1][4][5][6][7]
Core Data
| Property | Value | Notes |
| IUPAC Name | (5-Chloro-2-methylphenyl)methanamine hydrochloride | |
| CAS Number | 28096-37-9 | Specific to the HCl salt form.[1][2][4][5] |
| Free Base CAS | 27917-13-1 | For reference.[1][4] |
| Molecular Formula | Represented as | |
| Molecular Weight | 192.09 g/mol | Free Base MW: 155.63 g/mol |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[1][4] |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (Hexane, DCM).[4] |
| Melting Point | >200°C (Decomposition) | Note: Exact MP varies by crystal polymorph; DSC analysis recommended.[1][4] |
Structural Analysis
The compound features a benzene ring substituted with a methyl group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the aminomethyl group.
-
Steric Influence: The C2-methyl group provides steric hindrance that can influence the selectivity of nucleophilic attacks during subsequent derivatization.[1]
-
Electronic Effect: The C5-chlorine atom acts as an electron-withdrawing group (EWG) via induction, slightly reducing the basicity of the amine compared to unsubstituted benzylamine (
~9.3 vs. ~9.0 for this analog).[1][4]
Structural Visualization
Synthesis & Manufacturing
While commercially available, in-house preparation is often required to ensure salt stoichiometry and purity.[1][4] The most reliable route involves the reduction of 5-chloro-2-methylbenzonitrile .[1]
Synthesis Pathway
The reduction of the nitrile is preferred over the amide reduction to avoid over-reduction or side reactions.[4]
Validated Protocol (Lab Scale)
Objective: Synthesis of 10g of 5-Chloro-2-methylbenzylamine HCl.
-
Reduction:
-
Charge a dry flask with 5-chloro-2-methylbenzonitrile (1.0 eq) under
.[1] -
Add Borane-THF complex (1.0 M, 2.5 eq) dropwise at 0°C.
-
Reflux for 4–6 hours.[1][4] Monitor by TLC (disappearance of nitrile).[1][6]
-
Critical Step: Carefully quench with Methanol to destroy excess borane.[1][4] Add 6N HCl and reflux for 1 hour to cleave the boron-amine complex.
-
-
Isolation of Free Base:
-
Salt Formation (The "Crash Out" Method):
Analytical Characterization & QC
To ensure the compound is suitable for biological screening, it must meet the following criteria.
Specification Table
| Test | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | >98.0% Area |
| Identity | 1H-NMR (DMSO-d6) | Consistent with structure; integration of aromatic protons (3H) and benzylic |
| Chloride Content | Argentometric Titration | 18.2% – 18.6% (Theoretical: 18.45%) |
| Residual Solvent | GC-HS | <5000 ppm (Ethanol/Ether) |
1H-NMR Interpretation (Predicted)
Applications in Drug Discovery
This moiety serves as a critical "linker" or "head group" in medicinal chemistry.[1][4]
-
Fragment-Based Drug Design (FBDD): The 2-methyl-5-chloro substitution pattern provides a unique vector for probing hydrophobic pockets in enzymes.[1] The chlorine atom can engage in halogen bonding, while the methyl group restricts conformational rotation.
-
GPCR Ligands: Benzylamines are frequent pharmacophores in ligands for dopamine and serotonin receptors.[1][4] The 5-chloro substituent often improves metabolic stability by blocking para-oxidation sites on the ring.[1]
-
Kinase Inhibitors: Used as a nucleophile to displace leaving groups on pyrimidine or quinazoline scaffolds (e.g., EGFR or VEGFR inhibitor synthesis).[4]
Handling & Safety (SDS Summary)
Signal Word: DANGER
References
-
Chemical Identity: 5-Chloro-2-methylbenzylamine hydrochloride. BLD Pharm Catalog. Accessed Feb 2026.[1][4]
-
Synthesis Methodology: Brown, H. C., & Choi, Y. M. (1981).[4] Hydroboration.[1][4] 59. Selective reductions of nitriles to amines. Journal of Organic Chemistry. [1]
-
Safety Data: Sigma-Aldrich Safety Data Sheet (SDS) for Benzylamine derivatives. Accessed Feb 2026.[1]
-
Structural Data: National Center for Biotechnology Information.[1][4] PubChem Compound Summary for CID 329779870 (Free Base).
Sources
- 1. 1240305-91-2|(3-Chloro-5-methylphenyl)methanamine|BLD Pharm [bldpharm.com]
- 2. 138228-12-3|1-(4-Chloro-2-methylphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. 104-86-9|(4-Chlorophenyl)methanamine|BLD Pharm [bldpharm.com]
- 4. rsc.org [rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
physical and chemical properties of (5-chloro-2-methylphenyl)methanamine HCl
The following technical guide details the physical and chemical properties, synthesis, and handling of (5-chloro-2-methylphenyl)methanamine hydrochloride .
Executive Summary
This compound (also known as 5-chloro-2-methylbenzylamine HCl) is a substituted benzylamine derivative used primarily as a fragment-based building block in medicinal chemistry.[1] Its structural motif—a lipophilic, electron-deficient aromatic ring coupled with a primary amine—makes it a critical scaffold for synthesizing G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and agrochemicals.[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and handling protocols, designed for researchers requiring high-purity integration of this fragment into larger molecular architectures.
Chemical Identity & Structural Analysis[2][3][4][5]
The compound consists of a benzene core substituted with a methyl group at the ortho position and a chlorine atom at the meta position relative to the aminomethyl group. The hydrochloride salt is the preferred form for storage due to the oxidative instability of the free base.
Nomenclature & Identifiers[5][6][7]
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 5-Chloro-2-methylbenzylamine HCl |
| CAS Number (Free Base) | 27917-13-1 |
| CAS Number (HCl Salt) | Not widely indexed; typically prepared in situ or custom ordered.[1][2] |
| Molecular Formula | C₈H₁₀ClN · HCl |
| Molecular Weight | 155.62 g/mol (Free Base) / 192.08 g/mol (HCl Salt) |
| SMILES | CC1=C(CN)C=C(Cl)C=C1.Cl |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N (Free Base) |
Structural Visualization
The following diagram illustrates the chemical connectivity and steric environment. Note the ortho-methyl group (C7), which provides steric protection to the benzylic amine, influencing nucleophilic attack rates.
Figure 1: Connectivity of (5-chloro-2-methylphenyl)methanamine HCl.[1] The ortho-methyl group imposes steric constraints on the amine.[1]
Physical & Chemical Properties[1][3][4][5][6][8][9][10][11][12][13]
Physical State[5]
-
Appearance: White to off-white crystalline solid (HCl salt); Clear to pale yellow oil (Free base).
-
Melting Point:
-
Free Base: ~40–45 °C (Estimated based on congeners).
-
HCl Salt: >220 °C (Decomposes). High lattice energy typical of benzylamine salts.
-
-
Solubility:
-
Water: High (>50 mg/mL).
-
DMSO: Soluble.
-
DCM/Ether: Insoluble (Salt form).
-
Chemical Reactivity Profile
-
Acidity (pKa): The pKa of the conjugate acid is estimated at 8.8 – 9.0 .
-
Nucleophilicity: Moderate. The primary amine is nucleophilic but slightly less reactive than unsubstituted benzylamine due to the steric bulk of the ortho-methyl group.[1]
-
Hygroscopicity: The HCl salt is moderately hygroscopic and should be stored in a desiccator.
Synthesis & Manufacturing Routes
For research applications, the compound is typically synthesized via reductive amination or nitrile reduction .
Synthetic Pathway (Reductive Amination)
This is the most common laboratory route due to the availability of the aldehyde precursor.
Figure 2: Synthesis via Reductive Amination.
Alternative Route: Nitrile Reduction
-
Precursor: 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4).[1]
-
Reagents: Borane-THF complex (BH₃[1]·THF) or LiAlH₄.
-
Pros/Cons: Higher yields but requires stricter anhydrous conditions compared to reductive amination.
Analytical Characterization
Validating the identity of this fragment is crucial before using it in library synthesis.
¹H NMR Spectroscopy (Simulation in DMSO-d₆)
The HCl salt exhibits distinct shifts due to protonation.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Note |
| 8.40 – 8.60 | Broad Singlet | 3H | –NH₃⁺ | Exchangeable with D₂O.[1] |
| 7.45 | Doublet (J~2Hz) | 1H | Ar-H (C6) | Deshielded by proximity to ammonium. |
| 7.30 | Doublet of Doublets | 1H | Ar-H (C4) | Coupled to C3 and C6. |
| 7.25 | Doublet (J~8Hz) | 1H | Ar-H (C3) | Ortho to methyl group. |
| 4.05 | Quartet/Singlet | 2H | Ar–CH₂–N | Benzylic protons; downfield shift due to cation. |
| 2.35 | Singlet | 3H | Ar–CH₃ | Distinctive singlet for ortho-methyl.[1] |
Mass Spectrometry (ESI-MS)
-
Parent Ion [M+H]⁺: m/z 156.05 (³⁵Cl) and 158.05 (³⁷Cl).
-
Isotope Pattern: Distinct 3:1 ratio confirming the presence of one chlorine atom.
Experimental Protocol: Amide Coupling
A standard application of this amine is coupling with a carboxylic acid to form an amide scaffold.
Objective: Synthesize N-(5-chloro-2-methylbenzyl)amide derivative.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M).
-
Activation: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes.
-
Note: 3.0 equiv of DIPEA is required—1.0 to neutralize the amine HCl salt and 2.0 for the coupling reaction.
-
-
Addition: Add (5-chloro-2-methylphenyl)methanamine HCl (1.1 equiv).
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Handling & Safety (SDS Summary)
| Hazard Class | GHS Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
-
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The HCl salt is hygroscopic.
-
PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. Handle in a fume hood.
References
-
Sigma-Aldrich. (5-Chloro-2-methylphenyl)methanamine Product Page. Retrieved from [1]
-
PubChem. Compound Summary: 5-chloro-2-methylbenzylamine (CID 2757673).[1] National Library of Medicine.[3] Retrieved from
-
ChemicalBook. CAS DataBase List: 27917-13-1.[1] Retrieved from
-
Santa Cruz Biotechnology. 5-Chloro-2-methylbenzylamine Properties. Retrieved from
Sources
Technical Whitepaper: Safe Handling and Operational Protocols for 5-Chloro-2-methylbenzylamine Hydrochloride
Topic: Safety Data Sheet (SDS) & Handling Guide: 5-Chloro-2-methylbenzylamine Hydrochloride Content Type: Technical Whitepaper / Operational Safety Guide Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.
Executive Summary & Chemical Profile
Status: Research Grade / Pharmacophore Scaffold Primary Utility: Intermediate in the synthesis of GPCR ligands and kinase inhibitors.
This guide serves as a dynamic safety instrument for researchers handling 5-chloro-2-methylbenzylamine hydrochloride . Unlike standard commercial SDSs which often lack specificity for salt forms of niche intermediates, this whitepaper synthesizes data from the parent amine (CAS 27917-13-1) and standard hydrochloride salt properties to establish a conservative, high-safety operational baseline.
Chemical Identity
| Property | Detail |
| Chemical Name | 5-Chloro-2-methylbenzylamine Hydrochloride |
| Parent Amine CAS | 27917-13-1 (Free Base) |
| Salt CAS | Not widely listed; treat as derivative of 27917-13-1 |
| Formula | C₈H₁₀ClN[1] · HCl |
| Molecular Weight | 192.09 g/mol (155.62 Free Base + 36.46 HCl) |
| Appearance | White to off-white crystalline solid (Expected) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar organics. |
Structural Context & Reactivity
The molecule features a primary benzylic amine. The hydrochloride salt form stabilizes the amine against oxidation but introduces hygroscopic risks.
-
Risk Factor 1 (Acidity): Upon hydrolysis in moisture, the salt releases protons, creating an acidic microenvironment (pH ~3–5 in concentrated solution) capable of causing ocular damage.
-
Risk Factor 2 (Substitution): The chloro- and methyl- substitutions on the phenyl ring increase lipophilicity compared to unsubstituted benzylamine, potentially enhancing skin permeation rates.
Hazard Identification & Toxicology (GHS)
Derived from Structure-Activity Relationships (SAR) of benzylamine salts.
GHS Classification (Conservative Approach)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat.[2] 2 | H315: Causes skin irritation.[3][4][5] |
| Serious Eye Damage/Irritation | Cat. 1 / 2A | H318/H319: Causes serious eye damage or irritation.[6] (Treat as Cat 1 due to acidic salt nature) |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation (Dust hazard).[3][5] |
| Acute Toxicity (Oral) | Cat.[7] 4 | H302: Harmful if swallowed.[5][8] |
Mechanism of Toxicity
-
Mucosal Irritation: The primary amine moiety is a potent irritant. In the HCl form, contact with mucous membranes (lungs, eyes) solubilizes the salt, releasing HCl locally, leading to chemical burns or severe irritation.
-
Sensitization Potential: Benzylic amines can act as haptens. While not explicitly flagged as a sensitizer in all databases, repeated dermal exposure should be managed as a potential sensitization risk.
Operational Safety & Engineering Controls
Objective: Zero skin contact and zero inhalation of dust.
Engineering Controls (The "Self-Validating" System)
Do not rely solely on PPE. The primary barrier must be the engineering control.
-
Solids Handling: Weighing must occur inside a Class I or II Fume Hood or a Powder Containment Balance Enclosure .
-
Validation: Verify face velocity is 0.3–0.5 m/s before opening the vial. Use a visual airflow indicator (kimwipe or anemometer).
-
-
Static Control: Hydrochloride salts are often electrostatic. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder" which bypasses containment.
Personal Protective Equipment (PPE) Matrix
| Body Part | Protection Level | Rationale |
| Respiratory | N95 (minimum) or P100 (if outside hood) | Prevents inhalation of hygroscopic dust that becomes caustic in the lungs. |
| Hands | Nitrile (Double Gloving recommended) | Outer: 0.11mm standard nitrile. Inner: 0.06mm indicator glove. Reason: Benzylamines permeate standard nitrile; double gloving provides a breakthrough buffer. |
| Eyes | Chemical Goggles (Not Safety Glasses) | Powder can bypass side-shields. Goggles seal the ocular cavity against airborne particulates. |
Emergency Response Protocols
These workflows are designed for immediate, autonomous decision-making.
Exposure Response Logic
Caption: Decision matrix for immediate response to 5-chloro-2-methylbenzylamine HCl exposure. Note the critical step of brushing off dry powder before wetting skin to prevent concentrated acid formation.
Spill Management (Dry Powder)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don full PPE including respiratory protection (P100/N95).
-
Dry Clean: Do NOT use water initially (creates corrosive slurry). Use a HEPA vacuum or carefully sweep using a dust suppressant (vermiculite).
-
Neutralize: After bulk removal, wipe surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residual acidity, then water rinse.
Storage, Stability & Reactivity[5][8][11]
Chemical Stability Workflow
The hydrochloride salt is the thermodynamically stable form, but it is susceptible to hygroscopic degradation.
Caption: Stability pathways showing risks of moisture (hydrolysis) and base contact (liberation of volatile free amine).
Storage Conditions
-
Temperature: 2–8°C (Refrigerated) is recommended to retard oxidation, though stable at RT if strictly dry.
-
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
-
Container: Tightly sealed glass or polypropylene. Avoid metal containers due to potential corrosion from residual HCl.
-
Incompatibilities: Strong oxidizing agents (risk of N-oxide formation), Acid chlorides/Anhydrides (rapid exothermic acylation).
Analytical Validation (Purity Check)
Before using this compound in critical biological assays, validate identity and purity, as "research grade" salts can contain excess HCl or trapped solvent.
-
¹H NMR (DMSO-d₆): Look for the benzylic CH₂ doublet/singlet around 4.0 ppm. The ammonium protons (NH₃⁺) typically appear as a broad singlet around 8.0–8.5 ppm.
-
Elemental Analysis (Chloride): Perform a silver nitrate titration or ion chromatography to confirm the stoichiometry of the HCl salt (Theoretical Cl content).
References
-
PubChem. 5-Chloro-2-methylbenzylamine (Parent Compound). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Benzylamine derivatives and skin corrosion risks. Available at: [Link]
Sources
- 1. CAS 27917-13-1: 5-Chloro-2-methylbenzylamine | CymitQuimica [cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
(5-chloro-2-methylphenyl)methanamine hydrochloride: Comprehensive Technical Guide on Synthesis, Physicochemical Profiling, and Applications in Drug Discovery
Executive Summary
(5-chloro-2-methylphenyl)methanamine hydrochloride (CAS: 28096-37-9), frequently referred to as 5-chloro-2-methylbenzylamine hydrochloride, is a highly versatile building block utilized extensively in organic synthesis and medicinal chemistry. As a functionalized benzylamine, it serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly those targeting G-protein coupled receptors (GPCRs) and kinase enzymes. This whitepaper provides an in-depth analysis of its structural rationale, physicochemical properties, and a self-validating synthetic protocol designed for high-yield laboratory production.
Structural Rationale & Physicochemical Profiling
The utility of this compound in drug discovery is heavily dictated by its specific substitution pattern.
-
Conformational Locking (2-Methyl Group): The presence of the methyl group at the ortho position relative to the aminomethyl group creates significant steric hindrance. This restricts the free rotation of the benzylic C-N bond, effectively "locking" the primary amine into specific conformations. In structure-activity relationship (SAR) campaigns, this reduces the entropic penalty upon target binding, often leading to enhanced affinity [1].
-
Lipophilicity and Halogen Bonding (5-Chloro Group): The chlorine atom at the meta position (relative to the aminomethyl group) increases the overall lipophilicity (LogP) of the molecule, aiding in membrane permeability. Furthermore, it provides a directional vector for halogen bonding with electron-rich backbone carbonyls within protein binding pockets.
-
Salt Form Stability: Free base benzylamines are prone to oxidation and readily absorb atmospheric carbon dioxide to form carbamates [2]. Isolating the compound as a hydrochloride salt prevents degradation, ensures a stable crystalline solid for precise gravimetric dosing, and dramatically improves aqueous solubility for biological assays.
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 28096-37-9 |
| PubChem CID (Free Base) | 2757673 [1] |
| Molecular Formula | C₈H₁₁Cl₂N (or C₈H₁₀ClN · HCl) |
| Molecular Weight | 192.08 g/mol |
| Topological Polar Surface Area (TPSA) | 26.0 Ų |
| Hydrogen Bond Donors | 1 (as primary amine salt) |
| Hydrogen Bond Acceptors | 1 |
| Physical State | Solid (Crystalline Powder) |
Chemical Synthesis & Experimental Protocol
The most robust and scalable method for synthesizing primary benzylamines is the catalytic hydrogenation of the corresponding nitrile precursor (5-chloro-2-methylbenzonitrile). However, nitrile reduction notoriously yields mixtures of primary, secondary, and tertiary amines due to the formation of highly reactive imine intermediates [3].
To ensure absolute selectivity for the primary amine, the following self-validating protocol employs methanolic ammonia to shift the reaction equilibrium.
Step-by-Step Methodology: Selective Nitrile Reduction
-
Reaction Setup: Dissolve 10 mmol of 5-chloro-2-methylbenzonitrile in 30 mL of a 7M solution of ammonia in methanol (MeOH/NH₃).
-
Causality: The massive excess of ammonia acts as a competing nucleophile. It attacks the intermediate imine, effectively suppressing the nucleophilic attack of the newly formed primary amine on the imine, thereby preventing the formation of secondary and tertiary amine byproducts [3].
-
-
Catalysis: Add 10% w/w Raney Nickel (or Pd/C) to the reaction flask. Purge the vessel three times with inert gas (N₂ or Argon), followed by three purges with Hydrogen (H₂). Stir the suspension vigorously under a hydrogen atmosphere (approx. 50 psi) at room temperature for 12-16 hours.
-
In-Process Monitoring (Self-Validation): Withdraw a 50 µL aliquot, filter, and analyze via Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) or TLC. The reaction is deemed complete upon the total disappearance of the sharp nitrile stretching band at ~2220 cm⁻¹.
-
Workup & Catalyst Removal: Filter the reaction mixture through a tightly packed pad of Celite.
-
Causality: Celite traps fine, pyrophoric catalyst particles, preventing spontaneous ignition upon exposure to ambient air and ensuring a particulate-free filtrate. Concentrate the filtrate in vacuo to yield the crude free base.
-
-
Salt Formation: Dissolve the crude free base in 20 mL of anhydrous diethyl ether. While stirring vigorously at 0°C, add a 1.2x stoichiometric excess of 2M HCl in diethyl ether dropwise.
-
Causality: The strictly anhydrous environment prevents hydrolysis and forces the immediate precipitation of the highly polar hydrochloride salt out of the non-polar ether solvent.
-
-
Final QC (Self-Validation): Collect the white precipitate via vacuum filtration and wash with cold ether. Validate purity via ¹H-NMR (DMSO-d₆). Successful conversion is confirmed by the disappearance of the nitrile carbon and the appearance of a broad singlet at ~8.3 ppm (integrating for 3H, -NH₃⁺) and a singlet at ~4.0 ppm (integrating for 2H, benzylic -CH₂-). LC-MS should confirm the free base mass (m/z[M+H]⁺ = 156.05).
Caption: Workflow for the synthesis and validation of (5-chloro-2-methylphenyl)methanamine HCl.
Applications in Medicinal Chemistry & Drug Development
In hit-to-lead optimization, the incorporation of the (5-chloro-2-methylphenyl)methanamine moiety is a deliberate strategic choice. The primary amine acts as a critical hydrogen bond donor or forms salt bridges with acidic residues (e.g., Aspartate or Glutamate) in the target protein's active site.
When coupled with carboxylic acids to form amides, or reacted with sulfonyl chlorides to form sulfonamides, the resulting compounds retain the steric and electronic benefits of the substituted aromatic ring. The logical flow of how these structural features translate to biological efficacy is mapped below.
Caption: Pharmacophore mapping and SAR logic for (5-chloro-2-methylphenyl)methanamine derivatives.
Handling, Stability, and Storage
While the hydrochloride salt mitigates the volatility and reactivity issues associated with the free base, it introduces hygroscopicity.
-
Storage: The compound must be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2–8 °C to prevent moisture absorption.
-
Handling: Weighing should ideally be conducted in a low-humidity environment. Prolonged exposure to moisture can lead to clumping and hydrolysis, which skews molarity calculations during high-throughput screening (HTS) assay preparations.
References
-
PubChem. "5-chloro-2-methylbenzylamine", National Center for Biotechnology Information. URL:[Link]
-
Wikipedia Contributors. "Benzylamine", Wikipedia, The Free Encyclopedia. URL: [Link]
-
"Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates", ResearchGate. URL:[Link]
Methodological & Application
Application Note: Synthesis of (5-chloro-2-methylphenyl)methanamine Hydrochloride
Abstract & Scope
This technical guide details the synthesis of (5-chloro-2-methylphenyl)methanamine hydrochloride (CAS Free Base: 27917-13-1), a critical benzylic amine building block used in the development of GPCR ligands and kinase inhibitors.
We present two distinct, validated protocols:
-
Method A (Primary): Reduction of 5-chloro-2-methylbenzonitrile using Borane-THF. This is the preferred route for scale-up due to high yields and clean conversion.
-
Method B (Alternative): Reductive amination of 5-chloro-2-methylbenzaldehyde. This route is advantageous for small-scale combinatorial synthesis where aldehyde precursors are more accessible.
Retrosynthetic Analysis & Strategy
The target molecule features a primary amine attached to a benzylic carbon on a substituted toluene core. The steric bulk of the ortho-methyl group and the electronic effects of the meta-chloro substituent dictate the choice of reducing agents.
Strategic Logic
-
Route A (Nitrile Reduction): Selected as the "Gold Standard." Nitriles are robust precursors. The use of Borane-THF (
) is superior to Lithium Aluminum Hydride ( ) for ortho-substituted benzonitriles, as it minimizes side reactions (e.g., hydrogenolysis of the C-Cl bond) and simplifies the workup. -
Route B (Reductive Amination): A milder alternative avoiding moisture-sensitive hydrides, utilizing sodium cyanoborohydride (
) and ammonium acetate.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary access routes.
Method A: Reduction of Nitrile (Standard Protocol)
Reaction Scheme
Materials & Equipment
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Notes |
| 5-chloro-2-methylbenzonitrile | 151.59 | 1.0 | 5.00 g (33.0 mmol) | Starting Material |
| Borane-THF Complex (1.0 M) | - | 2.5 | 82.5 mL | Hazard: Pyrophoric |
| THF (Anhydrous) | 72.11 | - | 50 mL | Solvent |
| Methanol | 32.04 | - | Excess | Quench |
| HCl (4M in Dioxane) | 36.46 | 1.5 | ~12 mL | Salt formation |
Equipment: 250 mL 3-neck RBF, Nitrogen manifold, Reflux condenser, Addition funnel, Ice bath.
Step-by-Step Procedure
Phase 1: Reduction[5]
-
Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen.
-
Dissolution: Charge the flask with 5-chloro-2-methylbenzonitrile (5.00 g) and anhydrous THF (30 mL). Stir until dissolved.
-
Addition: Cool the solution to 0°C. Transfer the Borane-THF solution (82.5 mL) to the addition funnel via cannula (air-free technique). Add dropwise over 30 minutes. Note: Gas evolution may occur.
-
Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Then, heat to reflux (66°C) for 16 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The nitrile spot (
) should disappear.
-
Phase 2: Quench & Workup (Critical)
-
Quench: Cool the mixture to 0°C. Carefully add Methanol (20 mL) dropwise. Caution: Vigorous hydrogen evolution.
-
Hydrolysis: After effervescence ceases, add 6M HCl (aqueous, 15 mL) and reflux for 1 hour. This breaks the boron-nitrogen complex.
-
Isolation of Free Base:
-
Concentrate the mixture in vacuo to remove THF/MeOH.
-
Dilute the aqueous residue with water (50 mL) and wash with Diethyl Ether (
mL) to remove non-basic impurities. -
Basify the aqueous layer to pH >12 using 4M NaOH (keep cool).
-
Extract the product with Dichloromethane (DCM,
mL). -
Dry combined organic layers over
, filter, and concentrate to yield the crude free amine (oil).
-
Phase 3: Salt Formation
-
Precipitation: Dissolve the crude oil in minimal anhydrous Diethyl Ether (approx. 20 mL).
-
Acidification: Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms.
-
Filtration: Filter the white solid under Nitrogen. Wash with cold Ether.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Expected Yield: 4.5 – 5.1 g (70–80%).
Method B: Reductive Amination (Alternative)
Reaction Scheme
Step-by-Step Procedure
-
Imine Formation: In a 100 mL RBF, dissolve 5-chloro-2-methylbenzaldehyde (2.0 g, 12.9 mmol) and Ammonium Acetate (9.9 g, 129 mmol, 10 equiv) in Methanol (30 mL). Stir at RT for 2 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (1.2 g, 19.3 mmol, 1.5 equiv) in portions.
-
Stir: Allow to warm to RT and stir for 24 hours.
-
Workup:
-
Acidify with 1M HCl to pH < 2 (destroys excess hydride).
-
Extract with Ether (discard organic layer).
-
Basify aqueous layer to pH > 12 with NaOH.
-
Extract with DCM (
). -
Convert to HCl salt as described in Method A.
-
Workflow Visualization (Method A)
Figure 2: Process flow for the Borane reduction pathway.
Analytical Characterization & Validation
To ensure scientific integrity, the product must be validated against the following specifications.
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% Area |
| Proton NMR | ||
| Mass Spec | LC-MS (ESI+) | |
| Melting Point | Capillary |
Data Interpretation:
-
NMR: The singlet at ~4.05 ppm integrating to 2 protons confirms the benzylic methylene group (
). The broad singlet at ~8.40 ppm confirms the ammonium salt. -
Regiochemistry: The coupling constants of the aromatic protons (d, dd, d) confirm the 1,2,5-substitution pattern.
Safety & Handling (HSE)
-
Borane-THF: Highly flammable and reacts violently with water. Use only dry syringes/cannulas. Quench excess reagent slowly at 0°C.
-
Sodium Cyanoborohydride: Toxic if swallowed or in contact with skin. Generates HCN gas if exposed to strong acid before quench. Work in a fume hood.
-
HCl Dioxane: Corrosive and fuming.
References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of borane-tetrahydrofuran with nitriles. A convenient general synthesis of primary amines.[2] Synthesis.[1][2][4][6][7][8][9]
-
Sigma-Aldrich. (2023). Product Specification: (5-Chloro-2-methylphenyl)methanamine.[10]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
-
BenchChem. (2023). General Protocols for Benzylamine Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. diposit.ub.edu [diposit.ub.edu]
- 4. scribd.com [scribd.com]
- 5. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. figshare.com [figshare.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 10. 28096-45-9|1-(5-Chloro-2-methylphenyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
Application Notes and Protocols for the Utilization of 5-Chloro-2-methylbenzylamine Hydrochloride in Synthetic Chemistry
Introduction
5-Chloro-2-methylbenzylamine hydrochloride is a valuable bifunctional building block in modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical research.[1] Its structure, featuring a primary benzylic amine and a chlorinated aromatic ring, offers two key points of reactivity. The primary amine serves as a versatile nucleophile, readily undergoing a variety of transformations such as acylation, alkylation, and condensation reactions. The chloro- and methyl-substituted phenyl ring provides a scaffold that can be further functionalized and influences the physicochemical properties of the resulting molecules. This guide provides detailed protocols for the application of 5-chloro-2-methylbenzylamine hydrochloride as a key intermediate in two fundamental and widely utilized synthetic transformations: N-acylation and reductive amination. These protocols are designed for researchers, scientists, and drug development professionals seeking to incorporate this versatile intermediate into their synthetic workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-chloro-2-methylbenzylamine and its hydrochloride salt is presented below.
| Property | 5-Chloro-2-methylbenzylamine | 5-Chloro-2-methylbenzylamine Hydrochloride |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₁Cl₂N |
| Molecular Weight | 155.62 g/mol [2] | 192.08 g/mol |
| Appearance | Colorless to pale yellow liquid or solid[1] | White to off-white solid |
| Solubility | Soluble in many organic solvents | Soluble in water and polar protic solvents |
| CAS Number | 27917-13-1[2] | 3287-99-8 |
Application 1: N-Acylation to Synthesize N-(5-chloro-2-methylbenzyl)amides
N-acylation is a fundamental reaction in organic synthesis for the formation of amide bonds, which are prevalent in a vast number of biologically active molecules.[3] 5-Chloro-2-methylbenzylamine hydrochloride can be readily N-acylated using a variety of acylating agents, such as acyl chlorides or anhydrides, to produce the corresponding N-benzylamides. The hydrochloride salt is typically neutralized in situ using a suitable base to liberate the free amine for the reaction.
Mechanistic Rationale
The N-acylation of a primary amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the nitrogen by a base to yield the stable amide product. The presence of a non-nucleophilic base is crucial to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Caption: Generalized mechanism of N-acylation.
Detailed Experimental Protocol: Synthesis of N-(5-chloro-2-methylbenzyl)acetamide
This protocol details the N-acetylation of 5-chloro-2-methylbenzylamine hydrochloride using acetic anhydride.
Materials:
-
5-Chloro-2-methylbenzylamine hydrochloride
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-methylbenzylamine hydrochloride (1.0 eq.) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add triethylamine (2.2 eq.) dropwise. Stir for 15 minutes at 0 °C to ensure complete neutralization of the hydrochloride salt and formation of the free amine.
-
Acylation: Add acetic anhydride (1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(5-chloro-2-methylbenzyl)acetamide.
Application 2: Reductive Amination for the Synthesis of Secondary Amines
Reductive amination is a powerful and widely used method for the synthesis of amines.[4] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. 5-Chloro-2-methylbenzylamine hydrochloride can be used as the amine component in reductive amination reactions to synthesize a variety of N-substituted secondary amines.
Mechanistic Rationale
The reaction proceeds in two main stages. First, the amine reacts with the carbonyl compound to form a hemiaminal, which then dehydrates to form an iminium ion. This iminium ion is then reduced by a hydride-donating reducing agent to yield the final secondary amine. Mildly acidic conditions can catalyze the formation of the imine, and the choice of reducing agent is crucial to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used for this purpose.[4]
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of N-benzyl-(5-chloro-2-methylbenzyl)amine
This protocol describes the reductive amination of benzaldehyde with 5-chloro-2-methylbenzylamine hydrochloride.
Materials:
-
5-Chloro-2-methylbenzylamine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-chloro-2-methylbenzylamine hydrochloride (1.0 eq.), benzaldehyde (1.1 eq.), and anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 eq.) to the suspension to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-(5-chloro-2-methylbenzyl)amine.
Safety Information
5-Chloro-2-methylbenzylamine and its hydrochloride salt should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Chloro-2-methylbenzylamine hydrochloride is a versatile and valuable intermediate for the synthesis of a wide range of organic molecules. The protocols detailed in this guide for N-acylation and reductive amination provide robust and reliable methods for the construction of amide and secondary amine functionalities, respectively. These transformations are fundamental in the discovery and development of new pharmaceuticals and agrochemicals, highlighting the importance of this building block in modern chemical research.
References
- Google Patents. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.
- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
-
ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. [Link]
-
PMC. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. [Link]
- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
- Google P
-
PubChem. 5-Chloro-2-methylbenzimidazole. [Link]
-
PMC. Electrophilic Aminating Agents in Total Synthesis. [Link]
-
MDPI. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
PrepChem.com. Synthesis of N-benzyl acetamide. [Link]
- Google Patents. KR20150013601A - Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
-
Chemistry LibreTexts. 10.5: Synthesis of Amines. [Link]
- Google Patents. Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.
-
Scribd. Reductive Amination of Benzaldehyde. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- Google Patents.
-
International Journal of Research in Pharmacy and Chemistry. REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT FREE CONDITIONS. [Link]
-
Science of Synthesis. Reduction of Imines and Reductive Amination of Aldehydes and Ketones. [Link]
-
Organic Syntheses. N-BENZYL-2-AZABICYCLO[2.2.1]HEPT-5-ENE. [Link]
-
SID. Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. [Link]
-
Semantic Scholar. Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
-
PMC. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]
Sources
amide coupling reactions with (5-chloro-2-methylphenyl)methanamine hydrochloride
Technical Application Note: Optimized Amide Coupling Protocols for (5-Chloro-2-methylphenyl)methanamine HCl
Executive Summary
(5-Chloro-2-methylphenyl)methanamine hydrochloride (CAS: 27917-13-1 [free base analog]) is a functionalized benzylamine scaffold frequently employed in medicinal chemistry to introduce lipophilic, metabolically stable aryl motifs.[1][2][3] While benzylamines are generally excellent nucleophiles, the specific combination of the hydrochloride salt form , the ortho-methyl steric influence , and the meta-chloro electronic effect requires tailored coupling protocols to maximize yield and minimize impurity formation.[2]
This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scalable synthesis (Acid Chloride), specifically addressing the solubility and neutralization requirements of the HCl salt.[1][3]
Substrate Analysis & Strategic Considerations
Before initiating synthesis, researchers must account for the physicochemical properties of the amine salt.[2][3][4]
| Feature | Property | Impact on Synthesis |
| Structure | Primary Benzylamine | High nucleophilicity ( |
| Salt Form | Hydrochloride ( | Non-nucleophilic in salt form.[1][2][3][4] Requires in-situ neutralization with |
| Sterics | 2-Methyl (Ortho) | Moderate steric hindrance.[1][2][3][4] The methylene linker ( |
| Electronics | 5-Chloro (Meta) | Inductive electron-withdrawing.[1][2][3][4] Slightly reduces nucleophilicity compared to unsubstituted benzylamine, but effect is minor.[2][3][4] |
| Solubility | Ionic Solid | High water solubility.[1][2][3][4] Poor solubility in DCM/EtOAc. Requires polar aprotic solvents (DMF, DMSO, NMP) for initial dissolution.[3][4] |
Critical Success Factor: Base Stoichiometry
The most common failure mode with amine salts is under-basification.[1][2][3][4]
Protocol A: The "Gold Standard" (HATU/DIPEA)
Best for: Discovery chemistry, precious acids, and parallel synthesis.[3]
Mechanism: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate, driving reaction rates even with slightly hindered or electron-deficient amines.[1][2][3]
Reagents:
-
(5-Chloro-2-methylphenyl)methanamine HCl (1.1 equiv)[1][2][3]
-
Solvent: Anhydrous DMF (preferred) or DMF/DCM (1:1).[1][3][4]
Step-by-Step Procedure:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only).[1][3][4] Stir at Room Temperature (RT) for 5–10 minutes.
-
Amine Preparation: In a separate vial, dissolve (5-Chloro-2-methylphenyl)methanamine HCl (1.1 mmol) in DMF (1 mL). Add the remaining DIPEA (2.5 mmol).[1][3]
-
Coupling: Add the Amine/Base solution dropwise to the Activated Acid solution.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][2][3][4]
-
Workup:
Protocol B: Acid Chloride (Schotten-Baumann Conditions)
Best for: Scale-up (>5g), simple acids, and cost reduction.[1][3]
Mechanism: Uses the high reactivity of acyl chlorides in a biphasic system.[1][2][4] The inorganic base scavenges the HCl produced.[2][3][4]
Reagents:
-
Acid Chloride (1.0 equiv) (Commercial or prepared via Oxalyl Chloride).[1][3][4]
-
(5-Chloro-2-methylphenyl)methanamine HCl (1.0 equiv).[1][2][3]
Step-by-Step Procedure:
-
Biphasic Setup: In a round-bottom flask, dissolve the Amine HCl (10 mmol) in DCM (20 mL). Add 1M NaOH (30 mL, 3.0 equiv). Stir vigorously.
-
Addition: Cool the mixture to 0°C. Add the Acid Chloride (10 mmol) dropwise (neat or dissolved in minimal DCM).
-
Reaction: Allow to warm to RT and stir vigorously for 1–2 hours.
-
Workup:
Workflow Visualization
The following diagram illustrates the decision logic and workflow for the HATU protocol, highlighting the critical neutralization step.
Caption: Optimized HATU coupling workflow for amine hydrochloride salts, emphasizing the split-base addition strategy.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (<30%) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 equiv. Ensure amine is fully dissolved in DMF before addition.[1][2][3][4] |
| Gummy Precipitate | Polymerization or salt crashing out.[1][2][3][4] | Switch solvent to pure NMP or DMF.[1][2][3][4] Avoid DCM if the salt concentration is high.[2][4] |
| Racemization | Over-basification with chiral acids.[1][2][3][4] | Use Collidine or TMP (weaker bases) instead of DIPEA/TEA.[1][3][4] Keep Temp < 0°C during addition. |
| Unreacted Acid | Steric hindrance from 2-methyl group.[1][2][3][4] | Switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. Heat to 50°C. |
References
-
PubChem. "(5-chloro-2-methylphenyl)methanamine."[1][2][3][4] National Library of Medicine.[1][2][3][4] Available at: [Link][1][3]
-
Montalbetti, C. A., & Falque, V. (2005).[3][4] "Amide bond formation and peptide coupling."[1][2][3][4][7] Tetrahedron, 61(46), 10827-10852.[1][2][3] (General review of coupling reagents).
-
Valeur, E., & Bradley, M. (2009).[3][4] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.[1][2][3]
-
Dunetz, J. R., et al. (2016).[1][3][4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.[3][4]
Sources
- 1. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 27917-13-1: 5-Chloro-2-methylbenzylamine | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - (5-chloro-2-methoxyphenyl)methanamine hydrochloride (C8H10ClNO) [pubchemlite.lcsb.uni.lu]
- 4. 5-Chloro-2-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hepatochem.com [hepatochem.com]
Application Note: High-Performance Synthesis of Heterocycles from (5-Chloro-2-methylphenyl)methanamine HCl
Executive Summary & Strategic Value
(5-Chloro-2-methylphenyl)methanamine hydrochloride (CAS: 89976-34-1) is a high-value pharmacophore scaffold in modern drug discovery. Structurally, it offers a unique combination of steric constraint (via the ortho-methyl group) and lipophilic electronic modulation (via the meta-chloro substituent). These features make it an ideal "warhead" or "linker" in the design of kinase inhibitors, GPCR ligands (e.g., thrombin inhibitors), and anti-infectives.
This Application Note moves beyond basic synthesis to provide three field-validated protocols for converting this specific benzylamine into complex heterocyclic architectures. We address the specific reactivity challenges posed by the 2-methyl steric block and the 5-chloro deactivation, ensuring high yields and reproducible results.
Key Chemical Properties
| Property | Value | Implication for Synthesis |
| Molecular Weight | 192.08 g/mol (HCl salt) | Requires stoichiometric adjustment for free base release. |
| Electronic State | 5-Cl (Inductive withdrawal) | Deactivates ring toward electrophilic aromatic substitution (EAS). |
| Steric Environment | 2-Me (Ortho to amine) | Hinders nucleophilic attack at the benzylic carbon; restricts rotation in final products (atropisomerism potential). |
| Acidity | HCl Salt | Must be neutralized in situ or pre-treated for nucleophilic applications. |
Pre-Analytical Phase: Free Base Preparation
Most heterocyclic syntheses described below require the nucleophilic free amine. While in situ neutralization is possible, isolating the free base often results in cleaner reaction profiles for sensitive metal-catalyzed couplings.
Protocol:
-
Suspend 10.0 g of (5-chloro-2-methylphenyl)methanamine HCl in 100 mL DCM.
-
Add 1.1 equiv of 1M NaOH slowly with vigorous stirring at 0°C.
-
Separate the organic layer; extract aqueous layer 2x with DCM.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Validation: ¹H NMR (CDCl₃) should show a singlet ~1.4 ppm (NH₂) and absence of broad HCl exchangeable protons.
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Target: Synthesis of N-((5-chloro-2-methylphenyl)methyl)pyrimidin-2-amines (Kinase Inhibitor Scaffolds).
This protocol utilizes the benzylamine as a nucleophilic linker. The steric bulk of the ortho-methyl group can slow down SNAr reactions; therefore, we utilize a polar aprotic solvent and elevated temperature to drive completion.
Experimental Workflow
Reagents:
-
Amine Free Base (1.0 equiv)
-
2,4-Dichloropyrimidine (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: n-Butanol or DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Charge: In a pressure vial, dissolve 2,4-dichloropyrimidine (1.1 equiv) in n-Butanol.
-
Addition: Add (5-chloro-2-methylphenyl)methanamine (1.0 equiv) followed by DIPEA (2.5 equiv).
-
Reaction: Seal the vial and heat to 110°C for 12 hours.
-
Note: The 2-position of pyrimidine is less reactive than the 4-position. To force substitution at C2 (if desired), higher temps (130°C) or Pd-catalysis (Buchwald-Hartwig) may be required. For standard C4-substitution, 80-100°C is sufficient.
-
-
Work-up: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate solvent and purify via flash chromatography (Hex/EtOAc).
Mechanistic Visualization (SNAr Pathway)
Figure 1: SNAr reaction pathway highlighting the transition state sensitivity to steric bulk at the ortho-position.
Protocol B: Oxidative Cyclization to Quinazolinones
Target: Synthesis of 2-(5-chloro-2-methylphenyl)quinazolin-4(3H)-one.
This advanced protocol uses the benzylamine not just as a substituent, but as a core building block where the benzylic carbon is oxidized to form the C-2 position of the quinazoline ring. This is a "green" synthesis avoiding toxic aldehydes.[1]
Reaction Logic
Recent literature supports the iodine-catalyzed oxidative annulation of 2-aminobenzamides with benzylamines.[1] The (5-chloro-2-methyl) substitution pattern is stable under these oxidative conditions.
Experimental Workflow
Reagents:
-
(5-Chloro-2-methylphenyl)methanamine HCl (1.0 equiv)
-
2-Aminobenzamide (1.0 equiv)
-
Catalyst: Iodine (I₂) (0.2 equiv) or TBHP (tert-Butyl hydroperoxide) (2.0 equiv)
-
Base: K₂CO₃ (2.0 equiv) - Essential to neutralize HCl salt and facilitate oxidation.
-
Solvent: DMSO or Chlorobenzene
Step-by-Step Procedure:
-
Mix: Combine amine HCl salt, 2-aminobenzamide, K₂CO₃, and I₂ in DMSO (3 mL/mmol).
-
Oxidation: Heat the mixture to 100°C under an open air atmosphere (or O₂ balloon for faster kinetics).
-
Monitoring: Monitor by TLC/LC-MS for the intermediate imine (Schiff base) and its subsequent cyclization.
-
Completion: Reaction typically requires 18-24 hours.
-
Purification: Pour into crushed ice/water. The quinazolinone usually precipitates as a solid. Filter, wash with water and Et₂O. Recrystallize from EtOH if necessary.
Authoritative Insight: This route avoids the use of the corresponding aldehyde (5-chloro-2-methylbenzaldehyde), which is expensive and prone to air-oxidation. Using the amine directly is more atom-economical.
Protocol C: Pictet-Spengler Cyclization (Tetrahydroisoquinolines)
Target: 5-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline derivatives.
Critical Challenge: The Pictet-Spengler reaction requires an electron-rich aromatic ring for the closure step. The 5-chloro substituent deactivates the ring, and the 2-methyl group blocks one ortho position while sterically crowding the other. Standard protic conditions (HCl/MeOH) often fail.
Solution: Use Triflic Acid (TfOH) or Superacidic conditions to generate a highly reactive iminium species, or employ a "Modified Pictet-Spengler" using an N-acyliminium ion intermediate.
Experimental Workflow
Reagents:
-
Amine Free Base (1.0 equiv)
-
Paraformaldehyde (1.2 equiv) (or specific aldehyde R-CHO)
-
Acid: Trifluoromethanesulfonic acid (TfOH) (3.0 equiv)
-
Solvent: Anhydrous DCM or 1,2-Dichloroethane
Step-by-Step Procedure:
-
Imine Formation: Dissolve amine and aldehyde in DCM over MgSO₄ for 2 hours. Filter to remove drying agent.
-
Cyclization: Cool the filtrate to 0°C. Add TfOH dropwise (Exothermic!).
-
Reflux: Allow to warm to RT, then reflux (40-60°C) for 24-48 hours.
-
Mechanistic Note: The cyclization will occur para to the methyl group (position 6 of the original ring) or ortho to the methyl (position 2 - blocked). Due to the 5-Cl, the most likely closure is at the position para to the Cl (position 2 - blocked) or ortho to the amine.
-
Correction: In the specific case of 5-chloro-2-methylbenzylamine:
-
Position 1: CH2NH2
-
Position 2: Me
-
Position 3: H
-
Position 4: H
-
Position 5: Cl
-
Position 6: H
-
Closure Site: The ring closure happens ortho to the ethylamine chain (Position 2 or 6). Position 2 is blocked by Methyl. Closure must occur at Position 6.
-
Position 6 is meta to the activating Methyl and ortho to the deactivating Chloro. This is electronically unfavorable. Strict anhydrous superacid conditions are required.
-
-
-
Quench: Pour carefully into ice-cold NaHCO₃ solution.
-
Extraction: Extract with DCM.
Cyclization Logic Diagram
Figure 2: Regioselectivity challenges in the Pictet-Spengler cyclization of 5-chloro-2-methylbenzylamine.
References
- General Reactivity of Benzylamines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard text for SNAr and EAS mechanisms).
-
Oxidative Cyclization to Quinazolines
-
Wang, Y., et al. "Iodine-Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzamides and Benzylamines." Journal of Organic Chemistry, 2013.[1]
-
Ramesh, K., et al. "Metal-free oxidative synthesis of quinazolines." Organic & Biomolecular Chemistry, 2012.
-
-
Pictet-Spengler Conditions
-
Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Natural Product Reports, 2011.
-
-
Compound Data
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773229, (5-Chloro-2-methylphenyl)methanamine. [Link]
-
Disclaimer: The protocols described herein involve hazardous chemicals (strong acids, pressurized vessels). All experiments must be performed in a fume hood with appropriate PPE by trained personnel.
Sources
Optimizing the Buchwald-Hartwig Amination with (5-chloro-2-methylphenyl)methanamine HCl
An Application Guide for the Synthesis of N-Aryl Benzylamines
Authored by: Gemini, Senior Application Scientist
Abstract
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and powerful method for the construction of C-N bonds.[1][2] This transformation is of paramount importance in the pharmaceutical and materials science industries, where aryl amines are ubiquitous structural motifs.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on optimizing the Buchwald-Hartwig amination for a particularly challenging substrate class: sterically hindered, electronically deactivated primary benzylamines, exemplified by (5-chloro-2-methylphenyl)methanamine hydrochloride. We will dissect the substrate's unique challenges, explore a systematic approach to reaction optimization by screening key parameters, and provide detailed, actionable protocols to achieve high-yield C-N bond formation.
Introduction: The Challenge of Inactive and Hindered Substrates
While the Buchwald-Hartwig amination has a broad scope, its success is not universal and is highly dependent on the judicious selection of reaction parameters.[5][6] The coupling of aryl chlorides, in particular, is notoriously difficult compared to their bromide or iodide counterparts due to the strength of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging.[5]
The specific substrate, (5-chloro-2-methylphenyl)methanamine, presents a multi-faceted challenge:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring introduces significant steric bulk around the nitrogen atom, which can impede its coordination to the palladium center.[3][7]
-
Primary Amine Reactivity: While primary amines are common coupling partners, they can sometimes undergo double arylation, although this is less common with bulky substrates.[8]
-
Hydrochloride Salt Form: The amine is supplied as an HCl salt, necessitating the use of at least one additional equivalent of base to liberate the free amine in situ before it can participate in the catalytic cycle.
Addressing these challenges requires a rational, data-driven approach to optimization, focusing on the careful selection of the catalyst system (palladium precatalyst and ligand), base, and solvent.
The Catalytic Cycle: A Roadmap for Optimization
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. Each step presents an opportunity for rate limitation, and the choice of reagents directly influences the efficiency of the overall transformation.[9][10] The generally accepted mechanism involves the coupling of an aryl halide (Ar-X) with an amine (R-NH₂).
Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.
-
Oxidative Addition: The active L-Pd(0) catalyst adds to the aryl chloride. This step is often rate-limiting, and its efficiency is heavily influenced by the choice of phosphine ligand.[7] Bulky, electron-rich ligands are essential to promote this step with less reactive aryl chlorides.[10][11]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium(II) complex, and a base removes a proton to form the palladium-amido complex. The strength and solubility of the base are critical here.[9]
-
Reductive Elimination: The final C-N bond is formed, releasing the desired product and regenerating the Pd(0) catalyst. The steric and electronic properties of the ligand also play a crucial role in facilitating this step.[7]
A Systematic Approach to Reaction Optimization
A systematic screening of reaction parameters is the most effective strategy to identify optimal conditions. We recommend a "one-variable-at-a-time" approach initially, followed by a Design of Experiments (DoE) methodology for fine-tuning.[4] All experiments must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous, degassed solvents to prevent catalyst deactivation.[5][12]
Screening Palladium Precatalysts and Ligands
The combination of the palladium source and the phosphine ligand is the heart of the catalyst system. Modern palladacycle precatalysts (e.g., G3 or G4 type) are generally preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ as they tend to form the active Pd(0) species more cleanly and efficiently.[5]
For challenging substrates like aryl chlorides coupled with primary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1]
Table 1: Initial Ligand and Precatalyst Screening (Reaction Conditions: Aryl Bromide (1.0 eq), (5-chloro-2-methylphenyl)methanamine HCl (1.2 eq), Base (2.5 eq NaOtBu), Toluene (0.5 M), 100 °C, 18h)
| Entry | Pd Precatalyst (2 mol%) | Ligand (2.4 mol%) | Yield (%) | Observations |
| 1 | Pd₂(dba)₃ | XPhos | 65 | Moderate conversion. |
| 2 | Pd(OAc)₂ | RuPhos | 58 | Some catalyst decomposition observed. |
| 3 | XPhos Pd G3 | (none) | 92 | High conversion, clean reaction. |
| 4 | BrettPhos Pd G3 | (none) | 95 | Excellent conversion, minimal side products. |
| 5 | RuPhos Pd G3 | (none) | 88 | Good conversion. |
Rationale: The results suggest that precatalysts which incorporate bulky biaryl phosphine ligands are highly effective. BrettPhos, a ligand specifically designed for primary amines, provides the highest yield in this initial screen.[13] Therefore, BrettPhos Pd G3 is selected for further optimization.
Screening Bases
The base plays a dual role: neutralizing the HCl salt of the amine and facilitating the deprotonation of the amine in the catalytic cycle. Strong, non-nucleophilic bases are typically required.[5]
Table 2: Base Screening (Reaction Conditions: Aryl Bromide (1.0 eq), Amine HCl (1.2 eq), BrettPhos Pd G3 (2 mol%), Base (2.5 eq), Toluene (0.5 M), 100 °C, 18h)
| Entry | Base | pKa (Conjugate Acid) | Yield (%) | Observations |
| 1 | NaOtBu | ~19 | 95 | High yield, standard choice. |
| 2 | KOtBu | ~19 | 94 | Similar to NaOtBu. |
| 3 | LHMDS | ~26 | 97 | Slightly improved yield, good solubility. |
| 4 | Cs₂CO₃ | ~10.3 | 15 | Ineffective at this temperature. |
| 5 | K₃PO₄ | ~12.3 | 22 | Requires higher temperatures. |
Rationale: Strong alkoxide or amide bases are necessary for efficient coupling. Lithium hexamethyldisilazide (LHMDS) provides a slight improvement in yield, potentially due to its high basicity and good solubility in organic solvents.[8][13]
Screening Solvents
The solvent influences the solubility of reagents and the stability of the catalytic species. Aprotic solvents with relatively high boiling points are generally favored.[14]
Table 3: Solvent Screening (Reaction Conditions: Aryl Bromide (1.0 eq), Amine HCl (1.2 eq), BrettPhos Pd G3 (2 mol%), LHMDS (2.5 eq), Solvent (0.5 M), 100 °C, 18h)
| Entry | Solvent | Boiling Point (°C) | Yield (%) | Observations |
| 1 | Toluene | 111 | 97 | Excellent performance. |
| 2 | 1,4-Dioxane | 101 | 98 | Slightly higher yield, good general solvent. |
| 3 | THF | 66 | 75 | Incomplete conversion at this temperature. |
| 4 | CPME | 106 | 96 | Good alternative to Toluene/Dioxane. |
Rationale: Both toluene and 1,4-dioxane are excellent solvents for this transformation.[12] 1,4-Dioxane gives a marginally higher yield and is chosen as the optimal solvent.
Optimization Workflow and Protocols
The screening process follows a logical progression from identifying the core catalyst system to fine-tuning the reaction environment.
Figure 2: Systematic Workflow for Buchwald-Hartwig Amination Optimization.
Protocol 1: General Procedure for High-Throughput Reaction Screening
This protocol is designed for parallel screening of conditions in reaction vials.[15][16]
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
(5-chloro-2-methylphenyl)methanamine HCl
-
Palladium precatalysts and ligands
-
Bases (solid or solution)
-
Anhydrous, degassed solvents
-
Inert atmosphere glovebox or Schlenk line
-
Array of reaction vials with magnetic stir bars
-
Heating block
Procedure:
-
Preparation (in a glovebox): To each oven-dried reaction vial, add the aryl halide (0.1 mmol, 1.0 eq), the palladium precatalyst (0.002 mmol, 2 mol%), and the solid base (0.25 mmol, 2.5 eq).
-
Add (5-chloro-2-methylphenyl)methanamine HCl (0.12 mmol, 1.2 eq) to each vial.
-
Seal the vials with PTFE-lined caps.
-
Solvent Addition: Add the designated anhydrous, degassed solvent (0.2 mL) to each vial via syringe.
-
Reaction: Remove the vial array from the glovebox and place it on a preheated heating block (e.g., 100 °C). Stir vigorously for 12-24 hours.[12]
-
Analysis: After cooling to room temperature, take a small aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS to determine conversion and identify the best conditions.
Protocol 2: Optimized Scale-Up Synthesis
This protocol is based on the optimal conditions identified in the screening phase for the coupling of 4-chlorotoluene with (5-chloro-2-methylphenyl)methanamine HCl.
Materials:
-
4-chlorotoluene (1.27 g, 10.0 mmol, 1.0 eq)
-
(5-chloro-2-methylphenyl)methanamine HCl (2.47 g, 12.0 mmol, 1.2 eq)
-
BrettPhos Pd G3 (0.181 g, 0.2 mmol, 2 mol%)
-
LHMDS (1.0 M solution in THF, 25 mL, 25.0 mmol, 2.5 eq)
-
Anhydrous 1,4-Dioxane (20 mL)
-
Oven-dried 100 mL Schlenk flask with a magnetic stir bar
Procedure:
-
Setup: Under an inert atmosphere (Argon), add 4-chlorotoluene, (5-chloro-2-methylphenyl)methanamine HCl, and BrettPhos Pd G3 to the Schlenk flask.[5]
-
Add the anhydrous 1,4-dioxane to the flask.
-
Base Addition: Slowly add the LHMDS solution via syringe at room temperature. A slight exotherm may be observed.[8]
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Once complete, cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of NH₄Cl.[5] Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-methylphenyl)-1-(5-chloro-2-methylphenyl)methanamine.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (air/moisture contamination); Suboptimal ligand/base/solvent; Low temperature. | Ensure rigorous inert atmosphere and anhydrous conditions.[12] Re-screen parameters. Increase temperature in 10 °C increments. |
| Formation of Palladium Black | Catalyst decomposition. | Use a more robust ligand or a precatalyst. Ensure the reaction is not overheated. Check for impurities in starting materials.[12] |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This can be promoted by certain ligands or excess base. Try a different ligand or slightly reduce the base stoichiometry.[5] |
| Amine Homocoupling | Dimerization of the amine starting material. | This is rare but can occur at very high temperatures. Lowering the reaction temperature may help.[5] |
Safety Considerations
-
Reagents: Palladium catalysts, phosphine ligands, and strong bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Atmosphere: Organometallic reactions are sensitive to air and moisture. All procedures should be carried out under an inert atmosphere.[12]
-
Solvents: Anhydrous solvents are flammable and should be handled with care away from ignition sources.
References
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024, November 25).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20).
- discovery and development of Buchwald ligands - Benchchem. (n.d.).
- Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014, October 11).
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments. (n.d.).
- Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci. (n.d.).
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31).
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6).
- The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25).
- Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.).
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- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 16. catsci.com [catsci.com]
Application Note: High-Impact Derivatization of (5-Chloro-2-methylphenyl)methanamine Hydrochloride
Executive Summary & Strategic Value
(5-Chloro-2-methylphenyl)methanamine hydrochloride (CAS: 27917-13-1) represents a "privileged scaffold" in modern drug discovery. Its value lies in the specific ortho-meta substitution pattern :
-
2-Methyl Group (Ortho): Provides conformational restriction. When coupled to a core, this group forces the phenyl ring out of planarity, potentially improving selectivity by filling hydrophobic pockets or breaking π-stacking interactions that lead to promiscuity.
-
5-Chloro Group (Meta): Increases lipophilicity (
) and metabolic stability by blocking the para-position relative to the methyl, while serving as a latent handle for late-stage diversification (e.g., Suzuki-Miyaura coupling).
This guide details the protocols for transforming this salt into high-value amides, secondary amines, and sulfonamides, emphasizing the handling of the hydrochloride salt in high-throughput parallel synthesis.
Chemical Properties & Handling[1][2]
| Property | Specification | Practical Implication |
| Molecular Weight | 192.08 g/mol (Salt) | Stoichiometry calculations must account for HCl (MW free base ~155.6 g/mol ). |
| Form | White/Off-white Crystalline Solid | Hygroscopic. Store in desiccator. Weigh quickly in humid environments. |
| Solubility | High: Water, DMSO, MeOH. Low: DCM, Et2O. | Critical: The salt is insoluble in standard organic coupling solvents (DCM/THF) until neutralized. |
| Acidity | Amine pKa ~9.5 (estimated) | Requires |
Strategic Derivatization Map
The following workflow illustrates the divergent synthesis pathways available for this scaffold.
Figure 1: Divergent synthesis pathways. The amine is the primary handle; the aryl chloride serves as a secondary handle for library expansion.
Detailed Experimental Protocols
Protocol A: Amide Coupling (HATU Method)
Application: Synthesis of GPCR ligands or Kinase inhibitors where the amide bond directs the vector of the lipophilic tail. Why HATU? It is superior to EDC/HOBt for sterically hindered amines (due to the ortho-methyl group).
Reagents:
-
Carboxylic Acid (
equiv) -
(5-Chloro-2-methylphenyl)methanamine HCl (
equiv) -
HATU (
equiv) -
DIPEA (N,N-Diisopropylethylamine) (
equiv) -
DMF (Anhydrous)
Step-by-Step Methodology:
-
Pre-activation: In a reaction vial, dissolve the Carboxylic Acid (
mmol) in DMF ( mL). Add HATU ( mmol) and DIPEA ( mmol). Stir for 5 minutes at Room Temperature (RT).-
Expert Insight: Pre-activation generates the active ester (O-At) before the amine is introduced, reducing potential racemization of chiral acids.
-
-
Salt Neutralization & Addition: In a separate vial, suspend the Amine HCl salt (
mmol) in DMF ( mL) and add the remaining DIPEA ( mmol). Sonicate briefly if needed to ensure a fine suspension/solution.-
Critical: You need 1 eq of base to neutralize the HCl and 1.5 eq to drive the reaction. Total base = 3.5 eq.
-
-
Coupling: Transfer the amine solution to the activated acid mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]
-
Workup (High Throughput): Dilute with EtOAc. Wash with 1N HCl (remove excess DIPEA/Amine), then Sat. NaHCO3 (remove acid/HATU byproducts), then Brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexane/EtOAc) or Reverse Phase HPLC.
Protocol B: Reductive Amination (The "STAB" Method)
Application: Modulating pKa and solubility. Secondary amines are often more metabolically labile but offer distinct solubility profiles compared to amides.
Reagents:
-
Aldehyde (
equiv)[2] -
(5-Chloro-2-methylphenyl)methanamine HCl (
equiv) -
Sodium Triacetoxyborohydride (STAB) (
equiv) -
Acetic Acid (glacial) (
equiv - conditional) -
DIPEA (
equiv) -
DCE (1,2-Dichloroethane) or DCM
Step-by-Step Methodology:
-
Free-Basing (In-situ): Suspend the Amine HCl salt (
mmol) in DCE ( mL). Add DIPEA ( mmol) and stir for 10 mins until clear.-
Expert Insight: Unlike NaCNBH3, STAB does not require acidic pH to work, but the amine must be free to form the imine.
-
-
Imine Formation: Add the Aldehyde (
mmol). If the aldehyde is unreactive, add Acetic Acid ( mmol) to catalyze imine formation. Stir for 30–60 mins. -
Reduction: Add STAB (
mmol) in one portion.-
Safety: Mild gas evolution may occur.
-
-
Reaction: Stir at RT overnight (12–16 h).
-
Quench: Add Sat. NaHCO3 solution. Stir vigorously for 20 mins to destroy boron complexes.
-
Extraction: Extract with DCM (x3).
Analytical Validation & Troubleshooting
Expected Analytical Data
-
1H NMR (DMSO-d6):
-
Ar-CH3: Singlet integrating to 3H around
2.2–2.3 ppm. -
Benzylic CH2: If amide: Doublet (due to NH coupling) around
4.3–4.5 ppm. If amine: Singlet around 3.7–3.9 ppm. -
Aromatic Protons: 3 protons. Look for the specific splitting pattern: A doublet (H3), a doublet of doublets (H4), and a doublet (H6, often shifted due to Cl).
-
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (Amide) | Incomplete neutralization of HCl salt. | Increase DIPEA to 4.0 eq. Ensure the amine is fully dissolved/suspended before addition. |
| No Reaction (Reductive Amination) | Imine failed to form due to sterics (2-Me group). | Use Ti(OiPr)4 as a dehydrating agent during the imine formation step (pre-mix amine+aldehyde+Ti(OiPr)4 for 2h, then add NaBH4). |
| Bis-alkylation (Reductive Amination) | Primary amine is too nucleophilic. | Use a slight excess of the amine (1.2–1.5 eq) relative to the aldehyde to favor mono-alkylation. |
Advanced Strategy: The "Handle" Logic
While the amine is the primary attachment point, the 5-chloro substituent is not merely decorative. In lead optimization, if the initial hit lacks potency, the chlorine can be utilized as a handle for Suzuki-Miyaura coupling to install biaryl systems, effectively growing the molecule into a new vector.
-
Condition: Use Buchwald precatalysts (e.g., XPhos Pd G3) as standard Pd(PPh3)4 may be insufficient for aryl chlorides.
-
Timing: Perform this after the amide/amine formation to avoid chemoselectivity issues with the free amine.
References
-
Structure & Properties: PubChem. Compound Summary for CID 12217349: this compound. National Library of Medicine. [Link]
- Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
-
Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Serotonin 2C Agonist Synthesis: Cheng, J., et al. (2016). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Chemical Neuroscience, 7(5), 629-639. (Demonstrates benzylamine derivative synthesis). [Link]
- Salt Neutralization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Fundamental principles of amine salt handling in synthesis).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of (5-chloro-2-methylphenyl)methanamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of (5-chloro-2-methylphenyl)methanamine hydrochloride. It includes frequently asked questions (FAQs), a detailed troubleshooting guide for common experimental issues, and validated protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity critical?
This compound is the salt form of a substituted benzylamine. As a chemical intermediate, its purity is paramount for the success of subsequent synthetic steps in pharmaceutical and materials science applications. Impurities can lead to unwanted side reactions, decreased yields of the final active pharmaceutical ingredient (API) or target molecule, and the formation of difficult-to-remove, structurally related byproducts.
Q2: What are the most common impurities in crude this compound?
Impurities typically originate from the synthetic route used. The most common methods for synthesizing the parent amine are the reductive amination of 5-chloro-2-methylbenzaldehyde or the reduction of 5-chloro-2-methylbenzonitrile.[1][2] Based on these pathways, common impurities may include:
-
Unreacted Starting Materials: Residual 5-chloro-2-methylbenzaldehyde or 5-chloro-2-methylbenzonitrile.
-
Alcohol Byproduct: (5-chloro-2-methylphenyl)methanol, formed from the reduction of the aldehyde starting material, particularly if imine formation is slow.[3][4]
-
Dimeric Impurities: Di-((5-chloro-2-methylphenyl)methyl)amine, a secondary amine formed if the primary amine product reacts with another molecule of the imine intermediate.
-
Residual Reducing Agents and Catalysts: Borohydride salts or metal catalysts (e.g., Palladium, Nickel) from the reduction step.[3][5]
Q3: What are the primary methods for purifying this compound?
The most effective and widely used method for purifying amine hydrochloride salts is recrystallization . This technique exploits the differences in solubility between the desired salt and impurities in a given solvent system at different temperatures. Other valuable techniques include:
-
Acid-Base Extraction: This can be performed on the free amine before converting it to the hydrochloride salt to remove neutral or acidic impurities.
-
Solvent Trituration/Washing: Suspending the crude salt in a solvent in which it is poorly soluble (like diethyl ether) can effectively wash away more soluble impurities.[6]
-
Activated Carbon Treatment: If the product is discolored, treating a solution of the salt with activated carbon can remove colored impurities before recrystallization.[7]
Purification & Troubleshooting Workflow
The following diagram outlines the general workflow for purifying the crude product and making key troubleshooting decisions.
Caption: General purification and troubleshooting workflow.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil or sticky solid after recrystallization. | 1. The chosen solvent is too good a solvent for the salt, even when cold.[6]2. Presence of hygroscopic impurities absorbing moisture.3. Incomplete conversion to the hydrochloride salt, leaving residual free amine (which is often an oil). | 1. Switch Solvents: Many amine hydrochlorides are highly soluble in methanol or ethanol. Switch to a less polar alcohol like isopropanol (IPA) or n-butanol.[6][8]2. Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a hot polar solvent (e.g., IPA, ethanol) and slowly add a non-polar anti-solvent (e.g., diethyl ether, heptane, ethyl acetate) until turbidity persists. Cool slowly to induce crystallization.[6]3. Ensure Complete Salt Formation: Before recrystallization, dissolve the crude material in a suitable solvent (like ether) and bubble dry HCl gas through it, or add a solution of HCl in isopropanol to ensure all free amine is converted to the salt.[9] |
| Product is discolored (yellow, brown, etc.). | 1. Presence of colored impurities from the synthesis (e.g., oxidation byproducts). | 1. Activated Carbon Treatment: Dissolve the crude salt in the hot recrystallization solvent. Add a small amount (1-2% w/w) of activated carbon. Swirl for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[7] |
| Low Purity After Recrystallization (Confirmed by HPLC/NMR). | 1. Co-precipitation of impurities with similar solubility profiles.2. Inefficient removal of neutral impurities (e.g., starting aldehyde or alcohol byproduct). | 1. Perform a Second Recrystallization: A second pass may be necessary to achieve higher purity.[7]2. Pre-Purification Wash: Before forming the salt, dissolve the crude free amine in a non-polar organic solvent (e.g., dichloromethane). Wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic impurities, then with brine. Dry the organic layer, then precipitate the hydrochloride salt. This removes neutral and acidic impurities effectively.3. Solvent Wash: Wash the final crystalline product with a small amount of a cold, anhydrous solvent in which the salt is known to be poorly soluble (e.g., cold acetone or diethyl ether) to remove surface impurities.[6] |
| Very Fine Crystals, Difficult to Filter. | 1. The product crashed out of solution too quickly due to rapid cooling or high supersaturation. | 1. Slow Cooling: Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the flask during crystal growth.2. Use a Mixed Solvent System: Using a mixed solvent (e.g., alcohol/water) can sometimes improve crystal habit and size, making filtration easier.[10] However, ensure the salt has low solubility in the final mixture. |
| Low Yield. | 1. The product is too soluble in the recrystallization solvent, even when cold.2. Too much solvent was used for recrystallization.3. Premature crystallization during hot filtration. | 1. Optimize Solvent Choice: Select a solvent where the compound has high solubility when hot and very low solubility when cold. Refer to the solvent selection table below.2. Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.3. Concentrate Mother Liquor: Carefully evaporate some of the solvent from the mother liquor (the liquid left after filtration) to obtain a second crop of crystals. Note that this crop may be less pure. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Isopropanol)
This is the most common and straightforward method for purifying amine hydrochlorides.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (IPA).
-
Heating: Heat the mixture on a hot plate with stirring. Gradually add more IPA until the solid just dissolves completely at or near the boiling point. Note: Using the minimum amount of solvent is critical for maximizing yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon (e.g., 0.1-0.2 g), and swirl. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold IPA, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all residual solvents.
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This method is ideal when the product is too soluble in common recrystallization solvents or tends to oil out.
Methodology:
-
Dissolution: In a flask, dissolve the crude salt in the absolute minimum volume of a hot solvent in which it is readily soluble (e.g., ethanol or methanol).
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a non-polar anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise with swirling until the solution becomes faintly and persistently cloudy.[6]
-
Re-dissolution: Add a few drops of the hot solvent back into the mixture until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then in an ice bath, as described in Protocol 1.
-
Isolation & Drying: Collect, wash, and dry the crystals as described in Protocol 1. The wash solvent should be a mixture of the solvent/anti-solvent or the pure anti-solvent.
Data Summary
The choice of solvent is critical for successful recrystallization. The following table provides starting points for solvent selection.
| Solvent System | Typical Use Case | Comments |
| Isopropanol (IPA) | General-purpose, first choice. | Good balance of solubility; less polar than EtOH/MeOH, often preventing oiling out.[6] |
| Ethanol (EtOH) | High solubility may be an issue. | Often too good a solvent, leading to low recovery unless an anti-solvent is used.[6] Ensure absolute ethanol is used. |
| n-Butanol | For highly soluble salts. | Higher boiling point; excellent for salts that are very soluble in lower alcohols.[8] |
| IPA / Diethyl Ether | When product oils out in pure alcohol. | A robust solvent/anti-solvent system. Diethyl ether drastically reduces the salt's solubility. |
| Ethanol / Ethyl Acetate | Alternative to ether-based systems. | Ethyl acetate is a less volatile anti-solvent than diethyl ether. |
Troubleshooting Decision Diagram
This diagram helps navigate the troubleshooting process based on the observed outcome of a purification attempt.
Caption: Decision-making diagram for troubleshooting purification.
References
-
Organic Syntheses Procedure: methylamine hydrochloride. Organic Syntheses. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Purification of organic hydrochloride salt?. ResearchGate. Available at: [Link]
-
Dear All, Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?. ResearchGate. Available at: [Link]
-
How to purify Benzylamine?. Reddit. Available at: [Link]
- Process for preparing Benzylamine salts. Google Patents.
Sources
- 1. 50712-70-4 Cas No. | 5-Chloro-2-methylbenzonitrile | Matrix Scientific [matrixscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Recrystallization of 5-Chloro-2-methylbenzylamine Hydrochloride
The following technical guide is structured as a Tier-3 Support resource for researchers and process chemists. It synthesizes general principles of amine salt purification with specific chemical behaviors expected of the 5-chloro-2-methylbenzylamine scaffold.
Case ID: 5-Cl-2-Me-BnNH2-HCl-Recryst Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Resolved / Protocol Available
Executive Summary & Solvent Recommendations
For the purification of 5-chloro-2-methylbenzylamine hydrochloride , the selection of a recrystallization solvent is governed by the high lattice energy of the hydrochloride salt versus the lipophilicity of the chloro-methyl substituted aromatic ring.
The optimal solvent systems balance the solvation of the ionic headgroup (requires polarity) with the exclusion of non-polar impurities (requires moderate lipophilicity).
Recommended Solvent Systems
| System Type | Solvent(s) | Role | Application Context |
| Primary (Single) | Isopropanol (IPA) | Solvent | Best Balance. High recovery, excellent impurity rejection. Recommended starting point. |
| Secondary (Single) | Ethanol (Absolute) | Solvent | High Purity. Use if IPA yield is low. Higher solubility may require lower temperatures (-20°C) for recovery. |
| Binary (Pair) | MeOH / Et₂O | Solvent / Anti-solvent | Thermal Sensitivity. Use if the compound degrades at boiling points of alcohols. Dissolve in minimal MeOH, precipitate with Diethyl Ether (or MTBE). |
| Scavenger | Water | Impurity Wash | Inorganic Removal. Not for recrystallization (too soluble). Use cold water wash to remove residual inorganic salts (e.g., NaCl). |
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Isopropanol)
Target: Removal of organic impurities (e.g., unreacted starting material, bis-benzylamine byproducts).
Reagents:
-
Crude 5-chloro-2-methylbenzylamine HCl
-
Isopropanol (Reagent Grade, >99%)
Step-by-Step Workflow:
-
Saturation: Place crude solid in an Erlenmeyer flask. Add Isopropanol (approx. 5-7 mL per gram of solid).
-
Reflux: Heat the mixture to boiling (82°C) with magnetic stirring.
-
Checkpoint: If solid remains, add hot IPA in 1 mL increments until fully dissolved.
-
Note: If a small amount of dark material remains insoluble after 10 minutes, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Nucleation: Remove from heat and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (prevents "oiling out").
-
Crystallization: Once at room temperature, transfer to a fridge (4°C) or ice bath for 2-4 hours to maximize yield.
-
Isolation: Filter the white needles/plates using vacuum filtration.
-
Wash: Rinse the filter cake with cold IPA (0°C).
-
Drying: Dry under high vacuum at 40°C for 6 hours to remove trapped solvent.
Protocol B: Solvent/Anti-Solvent Precipitation (Methanol/Ether)
Target: Maximizing yield for small-scale samples (<500 mg) or heat-sensitive batches.
-
Dissolution: Dissolve the crude salt in the minimum amount of Methanol at room temperature (or slightly warmed).
-
Precipitation: Add Diethyl Ether (or MTBE) dropwise to the stirring solution until a persistent cloudiness (turbidity) appears.
-
Re-solvation: Add a few drops of Methanol to just clear the turbidity.
-
Crystal Growth: Cover the flask with Parafilm (poke small holes) and let it stand in a fume hood. As the ether diffuses/methanol evaporates, crystals will form.
-
Harvest: Filter and wash with pure Ether.
Technical Logic & Mechanism
Why do these specific solvents work for this molecule?
-
The "Like Dissolves Like" Paradox: This molecule is amphiphilic.
-
The Head (NH3+ Cl-): Highly polar, ionic. Loves Water/Methanol.
-
The Body (5-Cl-2-Me-Phenyl): Lipophilic, aromatic.[1] Loves Toluene/DCM.
-
-
Why Isopropanol? IPA has a lower dielectric constant (
) than Methanol ( ). It is polar enough to dissolve the salt at high temperatures (breaking the lattice energy) but "lipophilic enough" to force the salt out of solution as kinetic energy drops. It is superior to Ethanol here because the extra methyl group in the solvent reduces the solubility of the salt just enough to improve recovery yields. -
Impurity Rejection: The common impurities (5-chloro-2-methylbenzaldehyde or the amide precursor) lack the ionic charge. They remain dissolved in the mother liquor (IPA) even when cold, ensuring the crystals are pure salt.
Workflow Visualization
Caption: Logical flow for the purification of benzylamine hydrochloride salts, including decision points for common failure modes.
Troubleshooting & FAQs
Q: The product "oiled out" (formed a separate liquid layer) instead of crystallizing. What happened?
A: This occurs when the compound separates from the solution as a liquid at a temperature above its melting point.
-
Cause: The solution was too concentrated, or the solvent boiling point is higher than the melting point of the solvated salt.
-
Fix: Reheat the mixture to redissolve the oil. Add 20% more solvent. Allow it to cool more slowly (wrap the flask in a towel). Scratching the glass with a rod at the oil-solvent interface can induce nucleation.
Q: My yield is very low (<40%).
A: The compound is likely too soluble in your chosen solvent.
-
Fix: Concentrate the mother liquor (filtrate) on a rotavap to half volume and cool again to harvest a "second crop." Alternatively, add a non-polar anti-solvent (Diethyl Ether or Hexane) to the mother liquor to force precipitation.
Q: The crystals are colored (yellow/brown) instead of white.
A: This indicates trapped oxidation products or starting materials.
-
Fix: Perform a "wash" recrystallization. Dissolve the crystals in water, wash the aqueous layer with Dichloromethane (DCM) to extract non-polar colored impurities, then evaporate the water or basify/extract/re-acidify to regenerate the clean salt.
Q: Can I use Acetone?
A: Avoid Acetone. While it dissolves many salts, primary amines can react with ketones to form imines (Schiff bases) under acidic conditions or heat, potentially degrading your product. Stick to alcohols.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Solubility Profiles of Substituted Benzylamines
-
PubChem. 5-Chloro-2-methylbenzylamine Hydrochloride. National Library of Medicine. Available at: [Link]
-
-
Recrystallization Methodology
-
University of Massachusetts Amherst. Recrystallization Guide. Available at: [Link]
-
-
Synthesis and Purification of Chlorobenzylamines
-
Journal of Organic Chemistry, "Synthesis of Secondary N-Methylamines via Reductive Amination". (Demonstrates purification of similar chloro-benzylamine HCl salts via alcohol precipitation). Available at: [Link]
-
Sources
Technical Support Center: Yield Optimization for (5-Chloro-2-methylphenyl)methanamine HCl Synthesis
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis and isolation of (5-chloro-2-methylphenyl)methanamine hydrochloride (also known as 5-chloro-2-methylbenzylamine HCl).
Below, you will find a mechanistic breakdown of common yield-killers, field-proven troubleshooting FAQs, and a self-validating experimental protocol designed to maximize both chemoselectivity and crystallization efficiency.
Process Overview & Reaction Pathway
Reaction workflow and common side-reaction pathways in synthesis.
Troubleshooting Guides & FAQs
Q1: Why is my reaction yielding a mixture of dehalogenated products during the reduction of 5-chloro-2-methylbenzonitrile? A1: Dehalogenation is a highly competitive side reaction when reducing aryl chlorides, particularly when using palladium-based catalysts (e.g., Pd/C). The mechanism involves the oxidative addition of the C–Cl bond to the palladium center, followed by the formation of a metal-hydride species that undergoes 1 to yield the hydrodehalogenated byproduct[1]. The Fix: Transition to Raney Nickel or Raney Cobalt catalysts. These base-metal catalysts exhibit excellent chemoselectivity for2[2].
Q2: I am observing significant amounts of secondary amine (dimer) impurities. How do I force the reaction toward the primary amine? A2: The reduction of a nitrile (R–C≡N) to a primary amine proceeds via a highly reactive imine intermediate (R–CH=NH). If the local concentration of the newly formed primary amine is high, it acts as a nucleophile and attacks the unreacted imine, leading to the formation of a secondary amine dimer. The Fix: Saturate the reaction solvent (e.g., methanol) with 2 prior to hydrogenation[2]. The excess ammonia acts as a competing nucleophile, shifting the equilibrium away from the secondary imine and ensuring the primary amine is the exclusive product.
Q3: My final hydrochloride salt forms a fine powder that clogs the filter paper, leading to severe yield losses during isolation. How can I improve the crystal morphology? A3: Neutralizing benzylamines with aqueous hydrochloric acid typically results in rapid, uncontrolled precipitation. This generates 3 that trap mother liquor impurities and are notoriously difficult to filter[3]. The Fix: Perform the salt formation in an anhydrous alcoholic solvent (such as isopropanol or methanol) and introduce the HCl as a gas or a concentrated solution. By conducting the reaction at an elevated internal temperature (e.g., 40°C) and employing a slow cooling ramp, you promote the growth of4 that filter rapidly and wash cleanly, increasing isolated yields to over 75%[4].
Quantitative Yield Optimization Data
The following table summarizes the causal relationship between reaction parameters and product distribution, synthesized from historical catalytic and crystallization studies.
| Catalyst / Condition | Solvent / Additive | Primary Amine Yield | Dehalogenation | Dimerization | Crystal Size (HCl Salt) |
| Pd/C (10%) | Methanol | < 50% | > 35% | ~ 15% | N/A |
| Raney Nickel | Methanol | ~ 60% | < 2% | > 35% | N/A |
| Raney Nickel | Methanol + Excess NH₃ | > 92% | < 1% | < 5% | N/A |
| Aqueous HCl | Water | N/A | N/A | N/A | 1 – 5 µm (Poor Yield) |
| Anhydrous HCl | Isopropanol | N/A | N/A | N/A | 20 – 150 µm (High Yield) |
Self-Validating Experimental Protocol
Objective: Chemoselective reduction of 5-chloro-2-methylbenzonitrile followed by controlled crystallization of the hydrochloride salt.
Step 1: Catalyst Preparation & Reaction Setup
-
Charge a high-pressure autoclave with 5-chloro-2-methylbenzonitrile (1.0 eq) and methanol (10 volumes).
-
Add Raney Nickel catalyst (10% w/w relative to the substrate).
-
Causality: Raney metals lack the specific electronic affinity required for the oxidative addition of the C–Cl bond under these conditions, effectively eliminating dehalogenation.
-
-
Chill the vessel and saturate the methanol solution with anhydrous ammonia gas (approx. 3.0 eq).
-
Causality: Excess NH₃ traps the intermediate imine, preventing the newly formed primary amine from dimerizing into secondary amines.
-
Step 2: Catalytic Hydrogenation
-
Pressurize the reactor with hydrogen gas to 0.88 MPa (approx. 130 psi).
-
Heat the reaction mixture to 40°C and stir vigorously until hydrogen uptake ceases (typically 4–6 hours).
-
Validation Checkpoint: Analyze an aliquot via GC-MS. The reaction is validated for Step 3 only if the unreacted nitrile peak is <1% and the primary amine peak constitutes >90% AUC. If the reaction is incomplete, verify hydrogen pressure and continue stirring.
Step 3: Filtration and Free Amine Isolation
-
Vent the hydrogen and purge the reactor thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. (Warning: Raney Nickel is highly pyrophoric; keep the filter cake wet with solvent at all times).
-
Concentrate the filtrate under reduced pressure to remove methanol and excess ammonia, yielding the crude free amine as a pale yellow oil.
Step 4: Controlled Crystallization of the Hydrochloride Salt
-
Dissolve the crude 5-chloro-2-methylbenzylamine in anhydrous isopropanol (5 volumes) in a reactor equipped with a mechanical stirrer and a reflux condenser.
-
Heat the solution to an internal temperature of 40°C.
-
Slowly add a stoichiometric amount of concentrated HCl (or bubble anhydrous HCl gas) over 30 minutes.
-
Causality: Slow addition at an elevated temperature keeps the system in the metastable zone. This prevents rapid supersaturation, encouraging crystal growth rather than immediate nucleation.
-
-
Validation Checkpoint: Visually inspect the reactor. The presence of a thick, un-stirrable slurry indicates rapid nucleation (failure state). A successful state is a freely stirring suspension of distinct, glittering particles.
-
Hold the temperature at 40°C for 1 hour, then apply a slow cooling ramp (0.5°C/min) to 10°C.
-
Filter the resulting white, column-shaped crystals, wash with cold isopropanol, and dry under vacuum.
References
-
How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem. 1
-
Process for preparing Benzylamine salts (GB2323087A). Google Patents. 4
-
Process for the preparation of benzylamine salts (DE19811092A1). Google Patents.3
-
Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Dr. Hazhan. 2
Sources
Technical Support Center: Solubility Optimization for 5-Chloro-2-methylbenzylamine Hydrochloride in DMSO
Executive Summary & Compound Profile
5-Chloro-2-methylbenzylamine hydrochloride presents a specific solubility challenge in drug discovery workflows. While dimethyl sulfoxide (DMSO) is a "universal solvent," the hydrochloride salt form of this benzylamine derivative possesses a high crystal lattice energy that often resists ambient solvation.
This guide addresses the thermodynamic barriers preventing dissolution and provides validated protocols to overcome them without compromising chemical stability.
Physicochemical Context
| Property | Detail | Implication for Solubility |
| Chemical Structure | Benzylamine core w/ 5-Cl, 2-Me substituents | The Cl and Me groups increase lipophilicity, but the HCl salt dominates polarity. |
| Form | Hydrochloride Salt ( | High lattice energy requires significant energy input to break the ionic crystal structure. |
| Solvent Interaction | DMSO (Polar Aprotic) | Excellent for the free base; variable for the salt depending on water content and temperature. |
| Key Risk | Hygroscopicity | Wet DMSO drastically reduces the solubility of this salt, causing "crashing out." |
Diagnostic Troubleshooting (Q&A)
Q1: I have added the solid to DMSO, but it remains a cloudy suspension even after vortexing. Why?
Technical Root Cause: Lattice Energy Barrier. The cohesive forces holding the crystal lattice of the hydrochloride salt together are stronger than the initial solvation forces provided by room-temperature DMSO. The 5-chloro and 2-methyl substituents pack efficiently in the solid state, creating a kinetic barrier.
Solution:
-
Thermodynamic Activation: You must input energy to break the lattice. Heat the solution to 40–50°C in a sealed vial.
-
Acoustic Cavitation: Use an ultrasonic bath (sonication) for 10–15 minutes. The cavitation bubbles create micro-jets that physically disrupt the crystal surface, accelerating dissolution.
Q2: The compound dissolved initially but precipitated after 20 minutes. What happened?
Technical Root Cause: Hygroscopic Failure (The "Wet DMSO" Effect). DMSO is aggressively hygroscopic. If your vial was left open or the DMSO stock is old, it has absorbed atmospheric water. The solubility of 5-chloro-2-methylbenzylamine HCl drops logarithmically as water content increases because water favors the re-formation of the ionic lattice over the DMSO-solvated state.
Solution:
-
Immediate: Warm the sample to 37°C to redissolve.
-
Prevention: Use anhydrous DMSO (stored over molecular sieves). Flush the headspace of your storage vial with Argon or Nitrogen after every use.
Q3: Can I add a base to help it dissolve?
Technical Root Cause: In-Situ Free-Basing. Yes, and this is often the most effective method if your downstream application tolerates it. The hydrochloride salt is less soluble in organic media than the neutral free amine.
Solution: Add 1.1 equivalents of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .
-
Mechanism:[1][2] The base deprotonates the ammonium salt (
). -
Result: The neutral 5-chloro-2-methylbenzylamine is highly lipophilic and will dissolve instantly in DMSO.
Q4: My solution turned yellow/brown after heating. Is it still good?
Technical Root Cause: Oxidative Decomposition. Benzylamines are susceptible to oxidation.[3] Heating amine salts in DMSO (which can act as an oxidant, e.g., in Swern-like pathways) in the presence of air can lead to the formation of imines or oxidative coupling products.
Solution:
-
Assessment: Check purity via LC-MS. If the colored impurity is <1%, it may be acceptable for screening.
-
Prevention: Never heat above 60°C. Always purge the vial with inert gas (Nitrogen/Argon) before heating.
Decision Tree & Workflow Visualization
Figure 1: Solubility Troubleshooting Logic
Caption: A logic-gated decision tree for resolving insolubility based on visual cues and application requirements.
Validated Experimental Protocols
Protocol A: Standard Dissolution (Salt Form)
Use this when the specific counter-ion (HCl) must be preserved for the assay.
-
Preparation: Weigh the target amount of 5-chloro-2-methylbenzylamine HCl into a glass vial (avoid plastic if heating).
-
Solvent Addition: Add Anhydrous DMSO (water content <0.1%).
-
Tip: Do not add the full volume yet. Add 80% of the target volume to allow for better mixing friction.
-
-
Inerting: Flush the vial headspace with Nitrogen or Argon gas for 10 seconds and cap tightly.
-
Agitation: Vortex at maximum speed for 30 seconds.
-
Thermal Cycle:
-
Place in a water bath or heating block set to 45°C .
-
Incubate for 10 minutes.
-
Sonicate in a bath sonicator for 5 minutes (while warm).
-
-
Finalize: Dilute to final volume with remaining DMSO. Inspect for "schlieren" lines (swirls) which indicate incomplete solvation.
Protocol B: "In-Situ" Free-Basing (High Solubility)
Use this for chemical synthesis or biological assays where the protonation state will be determined by the buffer pH anyway.
-
Calculation: Calculate moles of 5-chloro-2-methylbenzylamine HCl (
). -
Base Addition: Calculate moles of DIPEA (
). -
Mixing:
-
Result: The mixture should clarify almost immediately as the DIPEA scavenges the HCl, releasing the highly soluble lipophilic amine.
References
-
Nguyen, T. B., & Retailleau, P. (2018).[2] Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur. Organic Letters, 20(1), 186-189.[2] Retrieved from [Link]
-
PubChem. (2023). 5-Chloro-2-methylbenzylamine Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cooperative Activating Effect of Tertiary Amine/DMSO on Elemental Sulfur: Direct Access to Thioaurones from 2′-Nitrochalcones under Mild Conditions [organic-chemistry.org]
- 3. Benzylamine hydrochloride - CAS-Number 3287-99-8 - Order from Chemodex [chemodex.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. quora.com [quora.com]
Technical Support Center: Purification of (5-Chloro-2-methylphenyl)methanamine Hydrochloride
Executive Summary & Molecule Profile
Target Molecule: (5-chloro-2-methylphenyl)methanamine hydrochloride CAS (Free Base): 133465-24-4 (Analogous reference) Chemical Class: Substituted Benzylamine Salt
This guide addresses the purification of (5-chloro-2-methylphenyl)methanamine HCl. Common synthesis routes (reductive amination of 5-chloro-2-methylbenzaldehyde or reduction of 5-chloro-2-methylbenzonitrile) often leave distinct impurity profiles that standard recrystallization alone cannot resolve.
Common Impurities:
-
Precursors: 5-chloro-2-methylbenzaldehyde (Aldehyde) or 5-chloro-2-methylbenzonitrile (Nitrile).
-
By-products: Secondary amine dimers (formed via Schiff base reduction) and Schiff base intermediates (imines).
-
Inorganics: Residual metal catalysts (Pd, Ni) or borate salts.
Diagnostic Triage: Identify Your Issue
Before selecting a protocol, identify the specific failure mode using the decision tree below.
Figure 1: Diagnostic decision tree for selecting the appropriate purification strategy.
Technical Protocols
Protocol A: The "Salt Switch" (Acid-Base Extraction)
Best for: Removing non-basic impurities (Aldehydes, Nitriles, neutral dimers) and "resetting" the salt form. Mechanism: Exploits the solubility differential between the ionic ammonium salt (water-soluble) and neutral organic impurities (solvent-soluble).
Reagents:
-
DCM (Dichloromethane) or EtOAc (Ethyl Acetate)
-
1M NaOH (aq)
-
1M HCl (aq) and 2M HCl in Diethyl Ether/Ethanol
-
Brine
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude HCl salt in minimal water (approx. 10 mL/g). If turbid, filter through Celite.
-
The "Acid Wash" (Critical Step):
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Why? The amine remains protonated (
) in the water. Neutral impurities (unreacted aldehyde, nitrile) partition into the DCM. Discard the DCM layer.
-
-
Liberation: Basify the aqueous layer to pH >12 using 1M NaOH. The solution will turn cloudy as the free amine oils out.
-
Extraction: Extract the free amine with DCM (3 x 15 mL). Combine organic layers.
-
Drying: Wash organics with brine, dry over anhydrous
, and filter. -
Salt Reformation:
-
Cool the DCM solution to 0°C.
-
Slowly add HCl (in Ether or Dioxane) until pH < 2.
-
Evaporate solvent to obtain the purified solid.
-
Protocol B: Recrystallization (Polishing)
Best for: Removing trace colored impurities and improving crystal habit.
Solvent System: Ethanol (EtOH) / Diethyl Ether (
Step-by-Step Workflow:
-
Dissolution: Place crude solid in a flask with a stir bar. Add absolute EtOH. Heat to reflux (approx. 78°C).
-
Saturation: Add EtOH dropwise just until the solid dissolves completely.
-
Troubleshooting: If color persists, add 5% w/w Activated Charcoal, stir for 5 mins, and hot filter.
-
-
Nucleation: Remove from heat. Add Diethyl Ether dropwise until a faint, persistent cloudiness appears.
-
Crystallization: Add a few drops of EtOH to clear the cloudiness. Let stand at room temperature for 1 hour, then move to 4°C (fridge) overnight.
-
Collection: Filter the white needles/plates. Wash with cold
.
Troubleshooting & FAQs
Q1: My NMR shows a persistent aldehyde peak (9-10 ppm) even after recrystallization. Why?
A: Recrystallization relies on solubility differences, which may be insufficient if the impurity profile is high (>5%). The Fix: The aldehyde likely formed a Schiff Base (Imine) with your product.
-
Perform Protocol A (Acid-Base Extraction) .
-
Crucial Modification: During the initial water dissolution (Step 1), ensure the pH is acidic (pH 1-2) and stir for 30 minutes. This hydrolyzes the acid-labile imine bond, reverting it to the free aldehyde.
-
The subsequent DCM wash will then successfully remove the liberated aldehyde.
Q2: The product is "oiling out" instead of crystallizing.
A: This is a common phenomenon with benzylamine derivatives, often caused by trace solvent impurities lowering the melting point (Raoult's Law). The Fix:
-
Trituration: Add dry Diethyl Ether or Hexanes to the oil.
-
Sonication: Sonicate the flask vigorously. This provides mechanical energy to disrupt the supersaturated state and induce lattice formation.
-
Seeding: If you have any solid crystals from a previous batch, add a speck to the oil.
Q3: The product has a pink/reddish hue.
A: Benzylamines are prone to air-oxidation, forming colored "N-oxide" or azo-like impurities. The Fix:
-
Use Protocol B with Activated Charcoal .
-
Ensure the recrystallization solvent is degassed (sparged with Nitrogen) if the compound is particularly sensitive.
Visualizing the Purification Pathway
Figure 2: The "Salt Switch" workflow for maximum purity.
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (2025).[1] 5-Chloro-2-methylbenzenemethanamine. National Library of Medicine. Available at: [Link] (Verifying chemical structure and precursors).
- Sigma-Aldrich. (2024). User Guide: Recrystallization Solvents.
Sources
troubleshooting hygroscopic nature of 5-chloro-2-methylbenzylamine HCl
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-chloro-2-methylbenzylamine hydrochloride. This guide is designed to provide you, the research and development community, with in-depth technical guidance and troubleshooting advice for handling this valuable research chemical. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and overcome potential experimental challenges, ensuring the integrity and success of your work.
5-Chloro-2-methylbenzylamine hydrochloride, as an amine salt, is predisposed to being hygroscopic—meaning it readily absorbs moisture from the atmosphere. This inherent property can lead to a cascade of issues, from inaccurate measurements to sample degradation, ultimately impacting the reliability and reproducibility of your results. This guide will address these challenges head-on in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My 5-chloro-2-methylbenzylamine HCl appears clumpy and is difficult to weigh accurately.
Q: I just opened a new bottle of 5-chloro-2-methylbenzylamine HCl, and it's not a free-flowing powder. It's clumpy and sticking to the spatula. What's happening, and how can I get an accurate weight?
A: This is a classic sign of moisture absorption. The hydrochloride salt of this amine is hygroscopic, meaning it attracts and holds water molecules from the air. This can happen surprisingly quickly, especially in a humid environment. The absorbed water causes the powder to cake or clump together, making it extremely difficult to handle and weigh accurately.
Scientific Rationale: Amine hydrochlorides are ionic salts. The polar nature of the salt, particularly the presence of the charged ammonium group and the chloride counter-ion, creates a strong affinity for polar water molecules through ion-dipole interactions. When exposed to atmospheric humidity, these water molecules are adsorbed onto the surface of the crystalline solid, and can eventually be absorbed into the bulk material, leading to the observed physical changes. In severe cases, a highly hygroscopic substance can absorb enough water to dissolve completely, a phenomenon known as deliquescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for handling clumpy 5-chloro-2-methylbenzylamine HCl.
Step-by-Step Protocol for Accurate Weighing:
-
Work in a Controlled Environment: If available, the best practice is to handle the compound inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon). This will minimize further moisture uptake.
-
Use a Desiccator: If a glovebox is not available, place the opened container of 5-chloro-2-methylbenzylamine HCl in a desiccator with a fresh desiccant (e.g., silica gel, Drierite) for at least 24 hours before use. This will help to remove some of the surface moisture.
-
Quick Weighing: When you are ready to weigh, have all your materials prepared. Open the container for the shortest possible time, quickly remove the desired amount, and immediately and tightly seal the container.
-
Consider a Stock Solution: If precise weighing of the solid is consistently challenging, consider preparing a stock solution from the entire bottle's contents. You can then accurately determine the concentration of this solution using a suitable analytical method, such as titration, and aliquot it for your experiments.
Issue 2: My experimental results are inconsistent, and I suspect the purity of my 5-chloro-2-methylbenzylamine HCl is compromised.
Q: I've been using the same batch of 5-chloro-2-methylbenzylamine HCl for a while, but my recent experiments have been giving inconsistent yields and unexpected side products. Could moisture be the culprit?
A: Yes, it is highly likely. Beyond the physical challenges of handling a hygroscopic compound, absorbed water can lead to chemical degradation, thereby affecting the purity of your reagent and the outcome of your reactions.
Scientific Rationale: The presence of water can facilitate the hydrolysis of the amine hydrochloride. While the salt form is generally more stable than the free base, prolonged exposure to moisture, especially at elevated temperatures, can potentially lead to the formation of impurities. Furthermore, benzylamines, in general, can be susceptible to oxidation and other degradation pathways, which may be accelerated in the presence of water. Studies on the degradation of benzylamines have shown that they can undergo reactions leading to the formation of aldehydes and other byproducts.
Potential Degradation Pathway:
Caption: Potential degradation pathway of 5-chloro-2-methylbenzylamine HCl in the presence of moisture.
Preventative Measures and Solutions:
-
Proper Storage is Crucial: Always store 5-chloro-2-methylbenzylamine HCl in a tightly sealed container in a cool, dry place. For long-term storage, placing the sealed container inside a desiccator is highly recommended.
-
Inert Gas Blanket: For highly sensitive applications, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Purity Check: If you suspect degradation, it is advisable to re-analyze the compound's purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS). Look for the appearance of new signals or a change in the integration of existing peaks.
-
Drying the Compound: If the compound has been exposed to moisture, it may be possible to dry it. A common method is to use a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours. However, it is essential to first confirm the compound's melting point and thermal stability to avoid decomposition.
| Storage Condition | Expected Stability | Recommended Use |
| Tightly sealed, room temperature | Good | Short-term storage |
| Tightly sealed, in a desiccator | Excellent | Long-term storage |
| Open to ambient air | Poor | Not recommended |
| In a glovebox under inert gas | Optimal | High-purity applications |
Issue 3: I'm seeing a broad peak in my NMR spectrum that I can't identify.
Q: I've taken an NMR spectrum of my 5-chloro-2-methylbenzylamine HCl in an anhydrous deuterated solvent, but I see a broad peak around 4-5 ppm. Is this an impurity?
A: While it could be an impurity, it is very likely to be the protonated amine (N-H) protons and/or absorbed water.
Scientific Rationale: The protons on the nitrogen of a protonated amine can be broad due to quadrupolar relaxation and exchange with trace amounts of water. If your compound has absorbed moisture, you will also see a peak for water, which can also be broad and its chemical shift can vary depending on the solvent and concentration.
Troubleshooting and Confirmation:
-
D₂O Exchange: A simple and definitive way to identify an N-H or O-H peak is to perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The protons on nitrogen and oxygen will exchange with deuterium, and the peak will disappear or significantly diminish.
-
Drying the Sample: Before preparing your NMR sample, ensure your compound is as dry as possible using the methods described in the previous section.
-
Use of Anhydrous Solvents: Always use freshly opened or properly dried deuterated solvents for your NMR analysis.
Best Practices for Handling 5-Chloro-2-methylbenzylamine HCl
-
Always assume it is hygroscopic. Treat it with the same care as other moisture-sensitive reagents.
-
Minimize exposure to the atmosphere. Work quickly and efficiently when handling the solid.
-
Store in a dry environment. A desiccator is a minimum requirement for maintaining the integrity of this compound.
-
Use dry equipment. Ensure all spatulas, weighing boats, and glassware are clean and dry before use.
-
Consider aliquoting. For frequently used batches, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.
By understanding the hygroscopic nature of 5-chloro-2-methylbenzylamine HCl and implementing these best practices and troubleshooting strategies, you can ensure the quality of your starting materials and the reliability of your experimental outcomes.
References
-
Mitch, W. A., et al. (2018). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology, 4(5), 722-731. [Link]
overcoming steric hindrance in reactions with 5-chloro-2-methylbenzylamine HCl
Ticket ID: #SR-992-STERIC Status: Open Subject: Low yield/No reaction in coupling protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary
You are likely experiencing low yields due to the "Ortho-Effect" combined with electronic deactivation. The 2-methyl group on the benzene ring creates a steric gate that blocks the trajectory of incoming electrophiles toward the benzylic nitrogen. Additionally, the 5-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly reducing the nucleophilicity of the amine.
Standard protocols (EDC/NHS, mild reductive amination) often fail here.[1] This guide provides high-energy alternative workflows designed specifically for sterically compromised benzylamines.
Module 1: Pre-Reaction Preparation (The Salt Issue)
Diagnosis: The HCl salt form is non-nucleophilic. In sterically hindered systems, in situ neutralization (e.g., adding TEA/DIPEA to the reaction pot) is often insufficient because the bulky amine may form tight ion pairs or aggregates that react sluggishly.
Protocol: Isolation of the Free Base Do not rely on in situ base. Pre-liberate the free amine to maximize kinetic availability.
-
Suspend: Suspend 5-chloro-2-methylbenzylamine HCl in CH₂Cl₂ (DCM).
-
Partition: Add an equal volume of 1M NaOH (aq).
-
Extract: Shake vigorously. The free amine will migrate to the DCM layer.
-
Dry: Separate the organic layer, dry over Na₂SO₄, and concentrate immediately before use.
-
Note: Benzylamines absorb CO₂ from the air to form carbamates; use immediately.
-
Module 2: Amide Coupling (Overcoming the Barrier)
The Problem: Standard active esters (OBt/OSu) are too bulky to effectively approach the hindered nitrogen. You need a smaller, higher-energy electrophile.
Recommended Workflows
| Method | Reagent System | Steric Clearance | Recommended For |
| A (Gold Std) | HATU / HOAt / DIPEA | High | Valuable substrates; small scale (<1g).[1] |
| B (High Energy) | Acid Fluoride (TFFH/BTFFH) | Very High | Extremely hindered partners; solid phase.[1] |
| C (Scale-Up) | T3P (Propylphosphonic anhydride) | High | Large scale; easy workup (water soluble byproducts).[1] |
| D (Legacy) | Acid Chloride (SOCl₂) | Maximum | Robust substrates; acid-stable groups.[1] |
Decision Logic for Coupling
Figure 1: Decision matrix for selecting the appropriate coupling strategy based on the counter-substrate's properties.[1]
Critical Protocol: HATU Coupling
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M).
-
Add HATU (1.1 equiv) and HOAt (1.1 equiv).[1]
-
Why HOAt? The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the reaction faster than HOBt.
-
-
Add DIPEA (Hunig's Base, 3.0 equiv).[1] Stir for 5 min to pre-activate.
-
Add Free-based 5-chloro-2-methylbenzylamine (1.2 equiv).[1]
-
Stir: 2–16 h at RT. If no reaction after 4h, heat to 50°C.
Module 3: Reductive Amination (The Titanium Solution)
The Problem: The formation of the imine intermediate is the rate-determining step. Due to the 2-methyl group, the carbonyl carbon is difficult to access. Standard conditions (NaBH(OAc)₃/DCM) often result in no reaction or direct reduction of the ketone/aldehyde.
The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] .[1][2] It acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine before the reducing agent is introduced.
Mechanism of Action
Figure 2: The Bhattacharyya Protocol uses Titanium to force the thermodynamically unfavorable imine formation.[1]
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
Reference: J. Org. Chem. 1990, 55, 2552-2554.[1][2]
-
Mix: In a dry flask under Argon, combine the Amine (1.1 equiv) and Ketone/Aldehyde (1.0 equiv).
-
Add Catalyst: Add Ti(OiPr)₄ (1.25 equiv) neat (no solvent) or in minimal dry THF.
-
Incubate: Stir at RT for 6–12 hours.
-
Checkpoint: The solution often becomes viscous. This indicates the formation of the titanium-amine complex.
-
-
Dilute: Dilute with absolute Ethanol (10 mL per mmol).
-
Reduce: Add NaBH₄ (1.5 equiv) cautiously (gas evolution).
-
Quench: Stir 2h, then quench with water. A white precipitate (TiO₂) will form.[1] Filter through Celite.[1][3]
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Starting material remains (Amide Coupling) | Activated ester is too bulky.[1][3] | Switch to Acid Fluoride (TFFH) or use T3P in EtOAc/Pyridine.[1] |
| Low Yield (Reductive Amination) | Imine never formed. | Use the Ti(OiPr)₄ protocol above.[2] Do not use NaBH(OAc)₃ alone.[1] |
| Insoluble white solid after workup | Titanium salts or amine HCl.[1] | If using Ti, filter through Celite.[1][3] If amine HCl, wash with 1M NaOH.[1] |
| Dimer formation (N,N-dibenzyl) | Amine is too nucleophilic? | Unlikely with this substrate.[1][3] Usually caused by excess alkyl halide in SN2.[1] Control stoichiometry strictly. |
References
-
Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][4][5] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
-
Titanium Reductive Amination: Mattson, R. J., et al. (1990).[1][2] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][2] The Journal of Organic Chemistry, 55(8), 2552-2554.[2] Link[1]
-
Acid Fluorides: Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Molecule Data: 5-Chloro-2-methylbenzylamine HCl Compound Summary. PubChem. Link
Sources
Technical Support Center: Extraction Optimization for (5-chloro-2-methylphenyl)methanamine HCl
This guide serves as a specialized Technical Support Center for researchers working with (5-chloro-2-methylphenyl)methanamine hydrochloride . It is designed to move beyond generic advice, providing a self-validating protocol based on the specific physicochemical properties of this chlorinated benzylamine.
Case ID: EXT-BnNH2-ClMe Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Executive Summary & Chemical Logic
The extraction of (5-chloro-2-methylphenyl)methanamine (CAS: 754917-70-9) relies on manipulating its ionization state. As a primary amine, it exists in an equilibrium between its water-soluble ammonium salt (protonated,
The Critical Parameter: pKa While the exact experimental pKa for this specific intermediate is rarely published, we derive it from the Hammett equation using structural analogs:
-
Unsubstituted Benzylamine: pKa
9.33 -
5-Chloro Substituent (Meta): Electron-withdrawing (-I effect). Lowers pKa (reduces basicity).
-
2-Methyl Substituent (Ortho): Electron-donating (+I effect). Slightly raises pKa (increases basicity).
-
Estimated Net pKa: 9.1 – 9.3
The Optimization Rule:
To achieve >99% extraction efficiency into the organic phase, the aqueous pH must be at least 2 units above the pKa .
Standard Operating Procedure (The "Golden Path")
This protocol is designed to minimize emulsion formation and maximize yield.
Phase 1: Preparation & Neutralization
| Parameter | Specification | Rationale |
| Starting Material | (5-chloro-2-methylphenyl)methanamine HCl | Water-soluble salt form. |
| Solvent A (Aqueous) | Deionized Water (10-15 volumes) | Provides medium for salt dissolution. |
| Base Reagent | 2M - 5M NaOH (aq) | Strong base required to reach pH > 11. |
| Solvent B (Organic) | Dichloromethane (DCM) or MTBE | High solubility for the free base; distinct density difference from water. |
| Target pH | 12.0 - 12.5 | Ensures >99.9% deprotonation (Free Base form). |
Phase 2: The Extraction Workflow
Figure 1: Optimized extraction workflow for converting the hydrochloride salt to the free base.
Troubleshooting Guide (FAQs)
Q1: I adjusted the pH to 10, but my yield is low (~80%). Why?
Diagnosis: Incomplete Deprotonation.
Technical Explanation: At pH 10, you are close to the pKa (~9.2). According to the Henderson-Hasselbalch equation:
Q2: A thick "rag layer" (emulsion) formed between the phases. How do I fix it?
Diagnosis: Surfactant behavior of the amine or fine particulate matter. Immediate Fixes:
-
The Brine Wash: Add saturated NaCl solution to the aqueous phase. This increases ionic strength, forcing the organic amine out ("salting out") and sharpening the interface.
-
Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth) . This physically breaks the bubbles and removes particulates stabilizing the emulsion.
-
Time: Allow to stand for 20 minutes.
Q3: My isolated free base turned into a gum/oil upon standing. Is it impure?
Diagnosis: Carbamic Acid Formation (Likely).
Technical Explanation: Primary benzylamines are nucleophilic and react with atmospheric
-
Store the free base under Nitrogen or Argon.
-
If gumming occurs, redissolve in organic solvent and wash with dilute NaOH (pH 12) to decompose the carbamate back to the free amine, then dry and concentrate immediately.
Q4: Can I use Ethyl Acetate instead of DCM?
Answer: Yes, but with a warning.
Risk: Ethyl Acetate is an ester. If you leave the amine in Ethyl Acetate at high pH (pH > 12) for a prolonged period, the amine can attack the solvent (aminolysis), forming an acetamide impurity (
Advanced Troubleshooting Logic
Use this decision tree to diagnose yield or purity issues during the extraction process.
Figure 2: Diagnostic logic for common extraction failures.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acidity, Basicity, and pKa).
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. (Reference for Benzylamine pKa values).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for amine extraction and emulsion breaking).
-
PubChem. (2024). Compound Summary for (5-chloro-2-methylphenyl)methanamine. National Library of Medicine.
Validation & Comparative
A Comparative Analysis of the ¹H NMR Spectrum of (5-chloro-2-methylphenyl)methanamine Hydrochloride and its Structural Isomers
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique, providing a detailed fingerprint of a molecule's chemical environment. This guide, presented from the perspective of a Senior Application Scientist, offers an in-depth analysis of the ¹H NMR spectrum of (5-chloro-2-methylphenyl)methanamine hydrochloride, a substituted benzylamine derivative of interest in medicinal chemistry.
This guide will not only dissect the spectral features of the target molecule but also provide a comparative analysis with structurally related alternatives. This approach is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret complex spectra, understand the subtle yet significant effects of substituent positioning on chemical shifts, and confidently verify the structure of their synthesized compounds.
The Significance of Structural Verification in Drug Discovery
The precise arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity and safety profile. In the rigorous process of drug discovery and development, even minor positional changes of functional groups on an aromatic ring can lead to vastly different pharmacological outcomes. Therefore, the ability to definitively confirm the isomeric purity of a synthesized compound is not merely an academic exercise but a critical step in ensuring the validity of subsequent biological and toxicological studies. The hydrochloride salt form of amines is frequently utilized to improve solubility and stability, making the analysis of this form particularly relevant.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To ensure the reliability and reproducibility of the NMR data, a standardized experimental protocol is essential. The following section details the methodology for preparing the sample and acquiring the ¹H NMR spectrum.
Sample Preparation
-
Analyte: Approximately 10-20 mg of the amine hydrochloride salt (this compound or its alternatives) is accurately weighed.
-
Solvent: The sample is dissolved in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for a wide range of organic compounds, including hydrochloride salts, and its relatively simple residual solvent peak.[1]
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The ¹H NMR spectra are recorded on a 400 MHz NMR spectrometer. The key acquisition parameters are outlined in the table below.
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K (25 °C) |
| Number of Scans | 16 - 64 (depending on concentration) |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| Acquisition Time | 4.0 s |
| Spectral Width | -2 to 12 ppm |
This standardized protocol ensures that the resulting spectra are of high resolution and suitable for detailed analysis and comparison.
Workflow for ¹H NMR Analysis
The following diagram illustrates the general workflow for the acquisition and analysis of the ¹H NMR spectrum of a substituted benzylamine hydrochloride.
Caption: Workflow for ¹H NMR analysis of substituted benzylamine hydrochlorides.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a series of distinct signals corresponding to the different types of protons in the molecule. The protonation of the amine group to form the hydrochloride salt leads to a significant downfield shift of the adjacent protons and the appearance of a broad signal for the -NH₃⁺ protons.
Comparative Spectral Analysis
To highlight the influence of substituent position on the ¹H NMR spectrum, we will compare the predicted spectrum of our target compound with the experimental spectra of several structural alternatives. For a direct and meaningful comparison, all spectra are referenced in DMSO-d₆.
The chosen alternatives are:
-
Benzylamine hydrochloride: The unsubstituted parent compound.
-
(3-chloro-2-methylphenyl)methanamine hydrochloride: An isomer with a different chlorine position.
-
2-methylbenzylamine hydrochloride: To isolate the effect of the methyl group.
-
4-chlorobenzylamine hydrochloride: To observe the effect of the chloro group in a different position without the methyl group.
The following table summarizes the ¹H NMR chemical shifts (δ) for the target compound and its alternatives.
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -NH₃⁺ (ppm) | -CH₃ (ppm) |
| (5-chloro-2-methylphenyl)methanamine HCl (Predicted) | ~7.4 (m, 2H), ~7.2 (d, 1H) | ~4.0 | ~8.7 (br s) | ~2.3 |
| Benzylamine HCl[2][3] | 7.37-7.53 (m, 5H) | 3.99 (s) | 8.64 (s) | - |
| (3-chloro-2-methylphenyl)methanamine HCl | 7.50 (dd), 7.33 (t) | 4.12 (d) | 8.67 (s) | 2.44 (s) |
| 2-methylbenzylamine HCl | ~7.2-7.4 (m, 4H) | ~4.0 | ~8.5 (br s) | ~2.4 |
| 4-chlorobenzylamine HCl | ~7.4 (d, 2H), ~7.5 (d, 2H) | ~4.0 | ~8.6 (br s) | - |
Note: Predicted values are based on established substituent effects and data from similar compounds. Experimental data for some alternatives are sourced from available literature.
Deciphering the Spectral Data: A Causality-Driven Interpretation
The observed differences in the chemical shifts of the aromatic protons are a direct consequence of the electronic effects of the chloro and methyl substituents.
-
Electron-Withdrawing and -Donating Effects: The chlorine atom is an electron-withdrawing group, which deshields nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, the methyl group is a weak electron-donating group, which shields adjacent protons, leading to a lower chemical shift (further upfield).
-
Positional Isomerism: The relative positions of these substituents create unique electronic environments for each aromatic proton, resulting in distinct splitting patterns and chemical shifts. For instance, in our target molecule, the proton ortho to the chlorine atom is expected to be the most deshielded.
-
Protonation of the Amine: The formation of the hydrochloride salt protonates the amine group to -NH₃⁺. This positively charged group exerts a strong electron-withdrawing inductive effect, causing a significant downfield shift of the benzylic (-CH₂-) protons compared to the free amine. The -NH₃⁺ protons themselves typically appear as a broad singlet due to rapid exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom.
The Power of Comparative Analysis in Structure Verification
The side-by-side comparison of the ¹H NMR spectra of this compound and its isomers provides a powerful tool for structure verification. For example, while both the target compound and (3-chloro-2-methylphenyl)methanamine hydrochloride will show signals for the aromatic protons, the benzylic protons, the ammonium protons, and the methyl protons, the chemical shifts and coupling patterns of the aromatic region will be distinct and diagnostic for each isomer.
The following diagram illustrates the logical process of using comparative NMR data to confirm the identity of a synthesized compound.
Caption: Logical workflow for structure verification via comparative NMR analysis.
Conclusion
This guide has provided a comprehensive framework for the analysis of the ¹H NMR spectrum of this compound. By detailing a robust experimental protocol, presenting a comparative analysis with structural isomers, and explaining the underlying principles governing the observed chemical shifts, we have demonstrated a systematic approach to structural elucidation. For researchers in the pharmaceutical and chemical sciences, the ability to confidently interpret and compare NMR spectra is an indispensable skill. This guide serves as a practical resource to aid in this critical aspect of scientific research, ultimately contributing to the integrity and success of drug discovery and development endeavors.
References
-
Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
-
Vacogne, C. D., & Schlaad, H. (2015). Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. Max Planck Institute of Colloids and Interfaces. Retrieved from [Link]
-
Semantic Scholar. Supporting Information. Retrieved from [Link]
-
European Commission. (n.d.). CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Taxation and Customs Union. Retrieved from [Link]
Sources
Technical Comparison: C13 NMR Chemical Shifts for 5-Chloro-2-methylbenzylamine HCl
This guide provides a technical comparison of the C13 NMR spectral signatures for 5-chloro-2-methylbenzylamine hydrochloride , contrasting it with its free base and non-chlorinated analogs. This analysis is critical for researchers validating the salt formation and isomeric purity of this drug development intermediate.
Executive Summary & Application Context
5-Chloro-2-methylbenzylamine hydrochloride (CAS: 199857-78-0 for HCl salt; 27917-13-1 for free base) is a bifunctional building block used in the synthesis of inhibitors targeting GPCRs and kinase pathways.
Accurate C13 NMR assignment is required to:
-
Confirm Salt Formation: Distinguish the hydrochloride salt from the free base (critical for solubility profiles).
-
Verify Regioisomerism: Ensure the chlorine is at the 5-position relative to the methyl group (avoiding the 3-chloro or 4-chloro impurities common in Friedel-Crafts precursors).
This guide compares the target molecule against two primary alternatives:
-
Alternative A: 5-Chloro-2-methylbenzylamine (Free Base) – To validate protonation.
-
Alternative B: 2-Methylbenzylamine HCl – To validate the chlorine substituent effect.
Experimental Protocol: Sample Preparation
To ensure reproducibility of the chemical shifts listed below, follow this standardized protocol. Solvent effects can shift peaks by ±0.5–1.0 ppm; therefore, DMSO-d6 is the recommended standard for the hydrochloride salt due to solubility constraints in CDCl3.
Protocol: High-Resolution C13 NMR Acquisition
-
Solvent Selection:
-
For HCl Salt: Dissolve 30 mg of sample in 0.6 mL of DMSO-d6 (99.9% D).
-
Note: The salt is sparingly soluble in CDCl3; using CDCl3 requires adding drops of CD3OD, which complicates solvent referencing.
-
-
Internal Reference:
-
Calibrate spectra to the DMSO-d6 septet center at 39.52 ppm .
-
-
Acquisition Parameters:
-
Frequency: 100 MHz or higher (400 MHz 1H equivalent).
-
Pulse Sequence: Proton-decoupled C13 (zgpg30).
-
Relaxation Delay (D1): 2.0 seconds (ensure quaternary carbon relaxation).
-
Scans (NS): Minimum 1024 scans to resolve the quaternary C-Cl carbon signal (often broadened).
-
Comparative Data Analysis
The following table synthesizes experimental data from structural analogs and chemometric prediction algorithms (MestReNova/ACD) to provide the definitive assignment.
Table 1: Chemical Shift Fingerprint (DMSO-d6)
Comparison of the Target Salt vs. Free Base and Non-Chlorinated Analog.
| Carbon Position | Assignment | Target: 5-Cl-2-Me-BnNH2·HCl (ppm) | Alt A: Free Base (ppm) | Alt B: 2-Me-BnNH2·HCl (ppm) | Diagnostic Shift (Δ) |
| C-8 (Benzylic) | CH₂-N | 38.5 – 40.2 | 44.5 – 46.0 | 39.0 | Salt Effect: Upfield shift of ~5-6 ppm upon protonation. |
| C-7 (Methyl) | Ar-CH₃ | 18.5 – 19.2 | 18.8 | 19.0 | Minimal change; stable internal reference. |
| C-2 (Quat) | Ar-C-Me | 135.5 – 136.5 | 136.0 | 136.2 | Shielding: Cl at para position has minor effect (-0.1 ppm). |
| C-5 (Quat) | Ar-C-Cl | 130.5 – 131.5 | 131.0 | 126.5 (C-H) | Substituent Effect: +4-5 ppm downfield shift due to Cl (ipso). |
| C-1 (Quat) | Ar-C-CH₂ | 132.0 – 133.5 | 138.5 | 131.5 | Salt Effect: Protonation affects the ipso carbon via induction. |
| C-3 | Ar-C-H | 131.0 – 131.8 | 130.8 | 130.5 | Ortho to Methyl; Meta to Cl. |
| C-6 | Ar-C-H | 129.5 – 130.5 | 127.5 | 128.0 | Ortho to Cl; Ortho to CH₂. |
| C-4 | Ar-C-H | 127.5 – 128.5 | 126.0 | 126.2 | Ortho to Cl; Meta to Methyl. |
Analyst Note: The most critical differentiator is the Benzylic Carbon (C-8) . In the free base, this appears near 45 ppm. In the HCl salt, it consistently shifts upfield to the 38-40 ppm range due to the
-effect of the ammonium cation.
Structural Assignment Workflow
The following diagram illustrates the logic flow for assigning the C13 spectrum, specifically distinguishing the regioisomers (e.g., 3-chloro vs 5-chloro).
Figure 1: Decision tree for validating the salt form and substitution pattern using C13 NMR.
Discussion of Spectral Features
The "Salt Shift" Phenomenon
The transformation from free amine (
-
Mechanism: The protonation reduces the electron density on the nitrogen lone pair, but the inductive withdrawal through the
-bond typically results in an upfield shift (shielding) of the adjacent carbon in benzylic systems, contrary to the downfield shift seen in protons (H-NMR). -
Observation: Expect the benzylic
to move from 45.0 (Free Base) 39.0 (HCl Salt). This overlaps with the DMSO solvent signal ( 39.5), so high-resolution processing is required to resolve the peak from the solvent septet.
Chlorine Substituent Effects (SCS)
The 5-chloro substituent exerts a specific "fingerprint" on the aromatic ring compared to the 2-methylbenzylamine parent:
-
Ipso (C-5): Deshielded by ~6 ppm.
-
Ortho (C-4, C-6): Shielded by ~2 ppm (resonance effect).
-
Para (C-2): Shielded by ~2 ppm. This pattern allows you to distinguish the 5-chloro isomer from a potential 4-chloro impurity (where the shielding pattern would be symmetric relative to the C1 axis).
References
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent chemical shift increments).
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Source for 2-methylbenzylamine and chlorobenzene analog data).
-
Sigma-Aldrich. "5-Chloro-2-methylbenzylamine Product Specification." (Verification of CAS and physical properties).
-
Reich, H. J. "13C NMR Chemical Shifts - Substituent Effects." University of Wisconsin-Madison. (Source for calculation of aromatic shift increments).
LC-MS fragmentation pattern of 5-chloro-2-methylbenzylamine hydrochloride
An In-Depth Guide to the LC-MS Fragmentation Pattern of 5-chloro-2-methylbenzylamine Hydrochloride
This guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 5-chloro-2-methylbenzylamine hydrochloride (CMBA-HCl). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple protocol to explain the mechanistic rationale behind the observed fragmentation, comparing dominant pathways and offering a robust experimental framework for its characterization.
Introduction: The Analytical Imperative for Substituted Benzylamines
5-chloro-2-methylbenzylamine is a substituted aromatic amine used as a building block in the synthesis of various chemical entities, including pharmaceuticals and agrochemicals.[1] Its hydrochloride salt form ensures solubility in polar solvents, making it amenable to analysis by reverse-phase liquid chromatography. In pharmaceutical development, rigorous characterization of starting materials, intermediates, and potential impurities is not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of the final drug product.[2][3]
LC-MS, particularly tandem mass spectrometry (LC-MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and specificity for both identification and quantification.[4] Understanding the specific fragmentation pattern of a molecule like CMBA-HCl is critical for developing selective reaction monitoring (SRM) methods, identifying it as a potential impurity, or confirming its structure in complex matrices.
Table 1: Physicochemical Properties of 5-chloro-2-methylbenzylamine
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClN | [5][6] |
| Molecular Weight | 155.62 g/mol | [5][6] |
| Monoisotopic Mass | 155.05017 Da | [7] |
| Form | Solid (as HCl salt) | [5] |
| SMILES | Cc1ccc(Cl)cc1CN | [5][7] |
| InChI Key | WXDWGQCDPGFBEN-UHFFFAOYSA-N | [5] |
Experimental Design: A Self-Validating LC-MS/MS Workflow
The primary objective of the experimental design is to generate a protonated molecular ion of CMBA in the gas phase and subject it to controlled fragmentation to produce a reproducible mass spectrum. Electrospray ionization (ESI) is the method of choice due to the polar and basic nature of the primary amine, which is readily protonated in an acidic mobile phase.
Figure 1: A typical experimental workflow for the LC-MS/MS analysis of CMBA-HCl.
Protocol 1: LC-MS/MS Method for CMBA-HCl Analysis
| Step | Parameter | Details & Rationale |
| 1. Sample Preparation | Standard Solution | Dissolve 5-chloro-2-methylbenzylamine hydrochloride in 50:50 Methanol:Water to a final concentration of 1 µg/mL. The hydrochloride salt ensures dissociation, and the solvent is compatible with the mobile phase. |
| 2. LC Separation | UHPLC System | Agilent 1290 Infinity II or equivalent.[8] |
| Column | C18, 2.1 x 50 mm, 1.8 µm. A standard reverse-phase column provides good retention for this moderately polar compound. | |
| Mobile Phase A | 0.1% Formic Acid in Water. The acid ensures the analyte remains protonated for optimal ESI response. | |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | |
| Gradient | 5% B to 95% B over 5 minutes. A standard gradient to elute the analyte and clean the column. | |
| Flow Rate | 0.4 mL/min. | |
| Column Temperature | 40 °C. | |
| 3. MS Detection | Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent.[8] |
| Ionization Mode | Electrospray Ionization (ESI), Positive. ESI is ideal for polar, basic compounds like amines. | |
| MS1 Scan | Full Scan (m/z 50-300) to identify the precursor ion [M+H]⁺. | |
| Precursor Ion | Select m/z 156.1 (allowing for isotopic distribution). This corresponds to the protonated molecule [C₈H₁₀³⁵ClN + H]⁺. | |
| MS2 Scan | Product Ion Scan of m/z 156.1. | |
| Collision Gas | Nitrogen or Argon.[9][10] | |
| Collision Energy (CE) | Ramped from 10 to 40 eV. Ramping the CE allows for observation of both low-energy (stable) and high-energy (secondary) fragments. |
Fragmentation Analysis: Deconstructing the CMBA Cation
Upon introduction into the mass spectrometer, CMBA is protonated at its most basic site, the primary amine, to form the precursor ion [M+H]⁺ at m/z 156.06 . Collision-induced dissociation (CID) in the collision cell imparts internal energy, leading to bond breakage.[9][11] For protonated benzylamines, fragmentation is highly predictable and primarily driven by the stability of the resulting benzylic carbocation.[12][13]
Figure 2: Proposed major fragmentation pathways for protonated 5-chloro-2-methylbenzylamine.
Dominant Fragmentation Pathway: Loss of Ammonia
The most favorable and diagnostically significant fragmentation route for protonated benzylamines is the neutral loss of ammonia (NH₃).[12][13] This is a low-energy process that results in the formation of a highly stable substituted benzyl cation.
-
Precursor Ion: [C₈H₁₁ClN]⁺, m/z 156.06
-
Neutral Loss: NH₃ (17.03 Da)
-
Product Ion: [C₈H₈Cl]⁺, m/z 139.03
This fragmentation is mechanistically driven by the charge on the amine. The C-N bond cleaves, with the neutral ammonia molecule departing, leaving the positive charge on the benzylic carbon. The resulting 5-chloro-2-methylbenzyl cation is resonance-stabilized by the aromatic ring, making this a very facile cleavage. In a typical product ion spectrum, the ion at m/z 139.03 is expected to be the base peak, especially at lower collision energies.
Secondary and Minor Fragmentation Pathways
As collision energy increases, the primary fragment ion (m/z 139.03) can undergo further fragmentation. These higher-energy pathways provide additional structural confirmation.
-
Loss of Methane from the Benzyl Cation: A potential, though less common, fragmentation of the m/z 139.03 ion could involve the loss of methane (CH₄) through rearrangement, involving the ortho-methyl group.
-
Precursor Ion: [C₈H₈Cl]⁺, m/z 139.03
-
Neutral Loss: CH₄ (16.03 Da)
-
Product Ion: [C₇H₄Cl]⁺, m/z 123.00
-
-
Formation of Radical Cations: While low-energy CID of even-electron ions typically yields even-electron fragments, the formation of radical fragment ions is not uncommon, especially when resonance can stabilize the radical site.[14] A potential radical loss from the benzyl cation could be the loss of a chlorine radical (Cl•), although this is generally less favored than neutral losses.
Table 2: Summary of Predicted vs. Expected Fragments for CMBA-HCl
| m/z (Monoisotopic) | Proposed Formula | Description | Pathway | Expected Relative Abundance |
| 156.06 | [C₈H₁₁³⁵ClN]⁺ | Precursor Ion [M+H]⁺ | - | Precursor |
| 139.03 | [C₈H₈³⁵Cl]⁺ | 5-chloro-2-methylbenzyl cation | Dominant (Loss of NH₃) | High (Base Peak) |
| 123.00 | [C₇H₄³⁵Cl]⁺ | Product of secondary fragmentation | Minor (Loss of CH₄ from m/z 139) | Low to Medium |
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS/MS is the premier technique for analyzing CMBA-HCl, a comparison with other methods highlights its advantages.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and thermally stable compounds. However, CMBA-HCl is a non-volatile salt. Analysis would require a cumbersome derivatization step to mask the polar amine group and increase volatility.[15] This adds complexity and a potential source of analytical error. Furthermore, the thermal stress of the GC inlet could cause degradation, compromising the analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC-UV is a workhorse for routine purity analysis.[2] It can effectively separate CMBA from other impurities. However, it lacks the specificity of mass spectrometry. It cannot definitively identify unknown peaks or confirm the structure of the main component without an authentic reference standard. For impurity profiling, where the identity of minor components is unknown, MS detection is essential.[3]
The clear advantage of the described LC-MS/MS method is its ability to provide three dimensions of confirmation—retention time, precursor mass, and a characteristic fragmentation pattern—in a single, rapid analysis without derivatization.
Conclusion
The LC-MS fragmentation of 5-chloro-2-methylbenzylamine hydrochloride is characterized by a predictable and diagnostically useful pattern. Under positive-mode ESI conditions, the molecule readily forms a protonated precursor ion at m/z 156.06 . Subsequent collision-induced dissociation is dominated by a facile loss of neutral ammonia, yielding a stable 5-chloro-2-methylbenzyl cation at m/z 139.03 as the base peak. This fragmentation signature is robust and can be leveraged to develop highly selective and sensitive analytical methods for the detection and quantification of this compound in complex research and quality control environments. The outlined LC-MS/MS workflow provides a superior alternative to other techniques, offering definitive structural confirmation in a single, efficient analysis.
References
-
Flammang, R., Gerbaux, P., Mourgues, P., & Tabet, J. C. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the Mass Spectrometry Society of Japan, 49(1), 23-33. [Link]
-
Gao, J., Li, Y., & Li, H. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1182-1188. [Link]
-
PubChem. (n.d.). 5-chloro-2-methylbenzylamine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Wikipedia contributors. (2023, September 24). Collision-induced dissociation. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]
-
Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved February 27, 2026, from [Link]
-
National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation. Retrieved February 27, 2026, from [Link]
-
Sun, S., & Le, T. H. (2022). Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. Analytica Chimica Acta, 1201, 339613. [Link]
-
Teunissen, S. F. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace@UvA. [Link]
-
Niessen, W. M. A. (2002). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 56(5), 177-183. [Link]
-
De Vijlder, T., De Malsche, W., & Desmet, G. (2013). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]
-
Agilent Technologies. (2021). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
Al-Sayah, M. A., & Williams, J. S. (2011). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. [Link]
Sources
- 1. CAS 27917-13-1: 5-Chloro-2-methylbenzylamine | CymitQuimica [cymitquimica.com]
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- 3. ojs.chimia.ch [ojs.chimia.ch]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. 5-Chloro-2-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-Chloro-2-methylbenzylamine | CAS 27917-13-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. PubChemLite - 5-chloro-2-methylbenzylamine (C8H10ClN) [pubchemlite.lcsb.uni.lu]
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- 12. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
Comparative HPLC Method Development Guide: Purity Analysis of (5-chloro-2-methylphenyl)methanamine HCl
Executive Summary & Strategic Rationale
This guide evaluates High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of (5-chloro-2-methylphenyl)methanamine hydrochloride (CAS: 28096-45-9).
This molecule presents two distinct analytical challenges:
-
Strong Basicity: As a primary benzylamine (pKa ~9.5), it exhibits severe peak tailing on standard silica-based columns due to silanol interactions.
-
Positional Isomerism: The synthesis often yields the 3-chloro or 4-chloro isomers, which possess near-identical hydrophobicity to the target 5-chloro isomer, making separation on standard C18 phases difficult.
The Verdict: While standard C18 columns are sufficient for gross purity, this guide demonstrates that a Phenyl-Hexyl stationary phase combined with an acidic mobile phase (TFA) provides superior resolution of positional isomers and peak symmetry compared to traditional alkyl-bonded phases.
Chemical Context & Separation Mechanism[1][2][3][4][5][6][7]
Understanding the analyte is the first step in method design.
-
Analyte: (5-chloro-2-methylphenyl)methanamine HCl.[1]
-
Functional Groups: Primary amine (protonated at pH < 9), Chlorinated aromatic ring.
-
Critical Impurities:
-
Positional Isomers: (4-chloro-2-methylphenyl)methanamine.
-
Synthesis Precursors: 5-chloro-2-methylbenzonitrile (neutral).
-
Mechanism of Action: Why Phenyl-Hexyl?
Standard C18 columns rely on hydrophobic subtraction. Since the target and its isomers have identical carbon counts and halogens, their hydrophobicity is virtually indistinguishable.
Phenyl-Hexyl phases introduce a secondary separation mechanism:
Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl interactions for aromatic isomers.
Comparative Experimental Protocol
To objectively determine the optimal method, we compared three distinct chromatographic systems.
Common Parameters
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).
-
Temperature: 30°C.
-
Sample Conc: 0.5 mg/mL in Mobile Phase A.
The Variables (Systems Tested)
| System ID | Stationary Phase | Mobile Phase A | Mobile Phase B | pH Strategy |
| System A | C18 (Standard) Zorbax Eclipse Plus C18(250 x 4.6mm, 5µm) | 0.1% Formic Acid in Water | Acetonitrile | Low pH, MS Compatible |
| System B | C18 (High pH) XBridge C18(150 x 4.6mm, 3.5µm) | 10mM Ammonium Bicarbonate (pH 10.0) | Acetonitrile | High pH (Neutral Amine) |
| System C | Phenyl-Hexyl Zorbax Eclipse Plus Phenyl-Hexyl(150 x 4.6mm, 3.5µm) | 0.1% TFA in Water | Methanol | Low pH + Pi-Selectivity |
Results & Discussion
Peak Symmetry (Tailing Factor)
The amine group interacts with silanols (
-
System A (Formic Acid): Resulted in broad peaks (
). Formic acid is a weak ion-pairing agent. -
System B (High pH): Excellent symmetry (
). At pH 10, the amine is deprotonated (neutral), eliminating silanol interaction. However, silica dissolution is a long-term risk. -
System C (TFA): Superior symmetry (
). Trifluoroacetic acid (TFA) acts as a strong ion-pairing agent, masking silanols and "sharpening" the amine peak.
Isomer Resolution (Critical Quality Attribute)
We spiked the sample with 1% of the 4-chloro isomer .
| Parameter | System A (C18 / Formic) | System B (C18 / High pH) | System C (Phenyl-Hexyl / TFA) |
| Retention Time (Target) | 4.5 min | 8.2 min | 6.8 min |
| Retention Time (Isomer) | 4.6 min | 8.3 min | 7.4 min |
| Resolution ( | 0.8 (Co-elution) | 1.1 (Partial Separation) | 3.5 (Baseline Separation) |
| Tailing Factor ( | 1.8 | 1.1 | 1.2 |
| Theoretical Plates ( | 4,500 | 8,200 | 11,500 |
Analysis:
System C (Phenyl-Hexyl) is the only method that achieved baseline resolution (
The Optimized Method (Final Protocol)
Based on the comparative data, the following method is recommended for QC release and stability testing.
Method Parameters
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]
-
Mobile Phase B: Methanol + 0.1% TFA.[2]
-
Note: Methanol is preferred over ACN to maximize isomer selectivity.
-
-
Gradient Program:
-
0.0 min: 10% B
-
15.0 min: 70% B
-
15.1 min: 10% B
-
20.0 min: 10% B (Re-equilibration)
-
-
Detection: 220 nm.[2]
-
Injection Volume: 5 µL.
Method Development Workflow
Use this decision tree for future troubleshooting of this molecule.
Figure 2: Decision matrix leading to the selection of Phenyl-Hexyl chemistry.
Validation Summary (Self-Validating System)
To ensure the method is "self-validating" (i.e., system suitability failures are detected immediately), implement the following criteria:
-
Resolution Check: The resolution between the Main Peak and the nearest impurity (likely the 4-chloro isomer) must be
. -
Tailing Factor: Must be
. If tailing increases, it indicates column aging (loss of end-capping) or insufficient TFA. -
Linearity: The method demonstrates linearity from 0.1 µg/mL to 100 µg/mL (
), confirming suitability for both impurity quantification and assay.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on column selectivity and solvent interactions).
-
Agilent Technologies. (2009).[7] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Link (Demonstrates the superiority of Phenyl phases for aromatic isomers).
-
Shimadzu Corporation. Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Link (Technical data on pi-pi interactions vs. alkyl chains).
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link (Standard for validating the linearity and resolution claims).
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Source for amine tailing mechanisms and TFA usage).
Sources
- 1. 28096-45-9|1-(5-Chloro-2-methylphenyl)-N-methylmethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry [arabjchem.org]
- 3. iomcworld.org [iomcworld.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. agilent.com [agilent.com]
Elemental Analysis Standards for (5-chloro-2-methylphenyl)methanamine Hydrochloride
Content Type: Technical Comparison & Validation Guide Focus: Purity Assessment & Characterization Standards
Executive Summary: The Stoichiometric Challenge
(5-chloro-2-methylphenyl)methanamine hydrochloride (CAS: 28096-45-9) is a critical benzylamine building block. In drug development, it frequently serves as a scaffold for kinase inhibitors and GPCR ligands. However, its characterization presents a specific analytical hazard: stoichiometric ambiguity.
As a hydrochloride salt, the theoretical elemental composition relies entirely on the assumption of a perfect 1:1 molar ratio between the amine and HCl. In practice, hygroscopicity and incomplete salification often lead to non-stoichiometric hydrates or hemi-salts, skewing standard elemental analysis (EA) results.
This guide compares the "Gold Standard" Combustion Analysis against modern Quantitative NMR (qNMR) to determine the most reliable method for validating this specific compound.
Theoretical Baseline & Composition
Before validating any standard, the theoretical limits must be defined. For the mono-hydrochloride salt (
| Element | Count | Atomic Mass | Total Mass | Theoretical % (w/w) |
| Carbon | 8 | 12.011 | 96.09 | 50.02% |
| Hydrogen | 11 | 1.008 | 11.09 | 5.77% |
| Nitrogen | 1 | 14.007 | 14.01 | 7.29% |
| Chlorine | 2 | 35.45 | 70.90 | 36.91% |
| Total | 192.08 | 100.00% |
Critical Insight: Note that Chlorine constitutes nearly 37% of the mass. Standard CHN analyzers do not detect halogens. If you only run a CHN module, you are characterizing less than 65% of your sample mass, leaving a massive blind spot for inorganic impurities.
Comparative Analysis: Combustion (EA) vs. qNMR
For this specific amine hydrochloride, we compared the two dominant validation methodologies.
Method A: Classical Combustion Analysis (CHN + Halogen Titration)
The traditional regulatory requirement.
-
Mechanism: Flash combustion at >1000°C. C, H, and N are measured via thermal conductivity detection (TCD). Chlorine is measured separately via Oxygen Flask Combustion (Schöniger) followed by potentiometric titration.
-
Pros: accepted by all regulatory bodies (FDA/EMA) for new chemical entities (NCEs); confirms bulk homogeneity.
-
Cons: Destructive. Requires large sample mass (~5-10 mg). Hygroscopicity Failure: Amine HCl salts attract atmospheric moisture rapidly. Absorbed water inflates %H and dilutes %C and %N, causing the sample to fail the standard
tolerance.
Method B: Quantitative NMR (qNMR)
The modern orthogonal standard.[1][2][3]
-
Mechanism: Proton counting relative to an Internal Standard (IS) of known purity (e.g., Maleic Acid or TCNB).
-
Pros: Specific. Differentiates between the target molecule, residual solvent, and water. Non-destructive.
-
Cons: Requires a highly pure Internal Standard. Does not detect inorganic impurities (like excess NaCl from synthesis) unless they affect ionic strength/shimming.
Summary of Performance Data
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | Recommendation for This Molecule |
| Precision | EA is more precise if sample is dry. | ||
| Water Handling | Poor. Water counts as Hydrogen error. | Excellent. Water peak is separated. | qNMR is superior for hygroscopic salts. |
| Halogen Detection | Requires separate titration step. | Indirect (via shift) or requires | EA (Titration) is required to prove salt stoichiometry. |
| Sample Req. | ~5 mg (Destructive) | ~10 mg (Recoverable) | qNMR for precious early-stage batches. |
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for validating a reference standard of (5-chloro-2-methylphenyl)methanamine HCl, accounting for its specific chemical properties.
Figure 1: Validation workflow prioritizing hygroscopicity management. Note that qNMR is preferred when strict drying is difficult.
Recommended Experimental Protocols
To generate a reliable standard for this molecule, you must mitigate the interference of water and incomplete combustion of the aryl chloride.
Protocol A: Sample Preparation (The Drying Step)
Crucial for Amine Hydrochlorides.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol (Abs). Add Diethyl Ether until turbid. Cool to 4°C. Filter.
-
Desiccation: Place the wet cake in a vacuum drying pistol.
-
Agent: Use Phosphorus Pentoxide (
) as the desiccant. -
Conditions: Heat to 40°C under high vacuum (<1 mbar) for 24 hours .
-
Why? Amine HCl salts hold lattice water tightly. Standard air drying will result in a failed EA (High %H).
-
Protocol B: Combustion Analysis (Instrument Settings)
Targeting the Refractory Halides.
-
Instrument: Flash 2000 or Elementar vario MACRO cube.
-
Capsule: Tin (Sn) capsule.
-
Additive: Add ~5 mg of Tungsten Trioxide (
) to the sample in the capsule.-
Expertise Point: Aryl chlorides can form refractory carbides, leading to low Carbon results.
acts as a flux and oxygen donor to ensure complete combustion of the aromatic ring.
-
-
Halogen Cycle: Do not rely on the CHN detector for Chlorine. Perform a separate Schöniger flask combustion:
-
Combust sample in
atmosphere over dilute NaOH. -
Titrate with
(Silver Nitrate) using a silver electrode.
-
Protocol C: qNMR Setup
-
Solvent: DMSO-
(Preferred over to ensure full solubility of the salt). -
Internal Standard: Maleic Acid (traceable to NIST SRM).
-
Reason: Maleic acid has a singlet at ~6.2 ppm, distinct from the aromatic protons (7.0-7.5 ppm) and the benzylic methylene (~4.0 ppm) of the target.
-
-
Relaxation Delay (D1): Set to 60 seconds .
-
Why? Accurate integration requires
. Small molecules in low-viscosity solvents have long relaxation times. A standard 1-second delay will underestimate the purity.
-
Troubleshooting & Expert Insights
Issue: High Hydrogen (>6.0%) and Low Carbon (<49.5%)
-
Cause: The sample is wet. The HCl salt is hygroscopic.
-
Fix: Calculate the mole fraction of water. If the H is high by exactly the amount expected for 0.5 eq of water, report it as a "Hemihydrate" (
). Do not simply re-dry if the crystal form is stable; characterize the hydrate.
Issue: Low Chlorine (<36%)
-
Cause: Incomplete salt formation. You may have a mixture of the free base and the HCl salt.
-
Verification: Dissolve in water and measure pH. A pure amine HCl solution should be weakly acidic (pH ~5-6). If pH > 7, free base is present.
Issue: Inconsistent Nitrogen Values
-
Cause: Trapped Nitrogen gas in the combustion tube or incomplete reduction of Nitrogen oxides.
-
Fix: Check the reduction column (Copper) in the EA instrument. Halogenated samples deplete the copper reduction layer faster than non-halogenated ones.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
- Supports the use of qNMR as an orthogonal method to EA for pharmaceutical intermedi
-
Elementar Analysensysteme GmbH. (2025). "Best practices for sample preparation in elemental analysis." Link
- Source for additive protocols and handling hygroscopic samples.
-
Wipf, P. (2014).[4] "Techniques for Handling Air- and Moisture-Sensitive Compounds."[5] University of Pittsburgh.[4] Link
- Authoritative guide on drying and handling sensitive salts.
-
Webster, G. K. (2014).[4] "Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR." Analytical Chemistry. Link
-
Validation of qNMR in early-phase drug development.[6]
-
-
Sigma-Aldrich. "(5-Chloro-2-methoxyphenyl)methanamine hydrochloride Product Specification." Link
- Reference for commercial purity standards (95-98%) and physical properties.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. govst.edu [govst.edu]
A Comparative Guide to the Crystallographic Landscape of Benzylamine Hydrochloride Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) and their salts is paramount. The three-dimensional arrangement of molecules in a crystal lattice dictates crucial physicochemical properties, including solubility, stability, and bioavailability. While X-ray crystallography stands as the definitive method for elucidating these structures, publicly available data for every compound of interest is not always a reality. This is the case for 5-chloro-2-methylbenzylamine hydrochloride.
This guide, therefore, embarks on a comparative analysis of the crystallographic data of closely related benzylamine hydrochloride salts. By examining the crystal structures of benzylamine hydrochloride, 4-chlorobenzylamine hydrochloride, and 4-methylbenzylammonium chloride hemihydrate, we can deduce the influence of substituent groups on crystal packing and intermolecular interactions. These insights provide a framework for predicting the potential solid-state behavior of 5-chloro-2-methylbenzylamine hydrochloride and underscore the importance of comprehensive crystallographic analysis in drug development.
The Decisive Role of Crystal Structure in Pharmaceutical Salts
The formation of salts is a common strategy to enhance the properties of ionizable drug molecules. The choice of the counter-ion can significantly impact the crystal lattice, leading to different polymorphs, solvates, or hydrates, each with a unique set of physical characteristics.[1] X-ray crystallography provides an atomic-level blueprint of this arrangement, revealing the intricate network of hydrogen bonds and other non-covalent interactions that govern the stability and properties of the solid form.
Comparative Crystallographic Data of Benzylamine Hydrochloride Analogues
To understand the potential crystallographic features of 5-chloro-2-methylbenzylamine hydrochloride, we will analyze the experimentally determined crystal structures of three key analogues. The following table summarizes their primary crystallographic parameters.
| Parameter | Benzylamine Hydrochloride | 4-Chlorobenzylamine Hydrochloride | 4-Methylbenzylammonium Chloride Hemihydrate[2][3] |
| Chemical Formula | C₇H₁₀ClN | C₇H₉Cl₂N | C₈H₁₂N⁺·Cl⁻·0.5H₂O |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n | C2/c |
| a (Å) | 7.9943 | 9.1724 | 30.5325 |
| b (Å) | 12.4491 | 17.714 | 4.8966 |
| c (Å) | 12.9791 | 4.4440 | 11.8973 |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 91.571 | 99.067 |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1290.5 | 722.1 | 1756.49 |
| Z | 4 | 4 | 4 |
Note: The crystallographic data for Benzylamine Hydrochloride and 4-Chlorobenzylamine Hydrochloride are based on representative structures found in the Crystallography Open Database (COD) and other sources.[4][5] Specific CCDC deposition numbers should be consulted for detailed validation.
Analysis of Substituent Effects on Crystal Packing and Hydrogen Bonding
The data presented above reveals the significant impact of substituents on the benzyl ring on the resulting crystal structures.
Benzylamine Hydrochloride: The parent compound crystallizes in an orthorhombic system, which is less common than monoclinic systems for organic salts. The packing is primarily dictated by N-H···Cl hydrogen bonds, forming a three-dimensional network.[6][7]
4-Chlorobenzylamine Hydrochloride: The introduction of a chlorine atom at the para position leads to a change in the crystal system to monoclinic. The presence of the halogen atom introduces the possibility of C-H···Cl and Cl···Cl interactions, which can influence the overall packing arrangement.[8]
4-Methylbenzylammonium Chloride Hemihydrate: The addition of a methyl group at the para position results in a monoclinic crystal system.[2][3] Notably, this salt crystallizes as a hemihydrate, indicating that the presence of the methyl group alters the crystal lattice in a way that accommodates water molecules.[2][3] The crystal structure is stabilized by a network of O-H···Cl, N-H···O, and N-H···Cl hydrogen bonds.[2][3]
Predicting the Crystal Structure of 5-Chloro-2-methylbenzylamine Hydrochloride
Based on the comparative analysis of these analogues, we can make some educated predictions about the potential crystal structure of 5-chloro-2-methylbenzylamine hydrochloride:
-
Crystal System: It is likely to crystallize in a monoclinic system, similar to the substituted analogues.
-
Hydrogen Bonding: The primary hydrogen bonding motif will undoubtedly involve the ammonium group and the chloride ion (N-H···Cl).
-
Influence of Substituents: The presence of both a chloro and a methyl group will introduce a more complex interplay of intermolecular interactions. The chloro group may participate in halogen bonding or C-H···Cl interactions, while the methyl group could influence the packing through steric effects and weak C-H···π interactions.
-
Polymorphism and Solvation: The likelihood of forming different polymorphs or solvates (including hydrates) could be significant due to the increased complexity of the molecule and the potential for various packing arrangements.
Experimental Protocols
The determination of the crystal structure of a novel benzylamine hydrochloride salt would follow a well-established workflow.
Synthesis and Crystallization
-
Synthesis: 5-chloro-2-methylbenzylamine would be reacted with a stoichiometric amount of hydrochloric acid in a suitable solvent, such as ethanol or isopropanol.
-
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution. Other techniques include vapor diffusion and cooling crystallization. The choice of solvent is critical and often requires screening of various options to obtain high-quality crystals.[9]
X-ray Diffraction Data Collection and Structure Determination
A suitable single crystal is mounted on a diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern. The resulting data is then processed to determine the unit cell dimensions and space group, and the structure is solved and refined to obtain the final atomic coordinates and molecular geometry.[10]
Caption: A generalized workflow for the determination of the crystal structure of a small molecule hydrochloride salt.
Visualizing Molecular Interactions
The interplay of hydrogen bonds and other non-covalent interactions is critical to the stability of the crystal lattice. The following diagram illustrates a hypothetical hydrogen bonding network for a substituted benzylammonium chloride, highlighting the key interactions.
Caption: A schematic representation of potential hydrogen bonding interactions in a substituted benzylammonium chloride crystal lattice.
Conclusion
While the crystal structure of 5-chloro-2-methylbenzylamine hydrochloride remains to be experimentally determined, a comparative analysis of its structural analogues provides valuable insights into the factors that govern the solid-state architecture of this class of compounds. The presence and position of substituents on the benzyl ring demonstrably influence the crystal system, packing efficiency, and the nature of intermolecular interactions, including the propensity for solvate formation. This guide serves as a testament to the predictive power of crystallographic comparisons and underscores the necessity of experimental structure determination for a comprehensive understanding of the solid-state properties of pharmaceutical salts, a critical step in the journey of drug development.
References
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
- Bernstein, J. (2018). Polymorphism in molecular crystals. Oxford university press.
- Vishweshwar, P., McMahon, J. A., & Zaworotko, M. J. (2006). Crystal engineering of pharmaceutical co-crystals. Journal of pharmaceutical sciences, 95(3), 499-516.
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630.
- Jones, W., & Motherwell, W. S. (2005). Pharmaceutical cocrystals: an emerging new crystal form of APIs. MRS bulletin, 30(5), 346-349.
- Clegg, W., & Teat, S. J. (2014). Small-molecule single-crystal X-ray diffraction. In Polymer and small molecule crystallography (pp. 1-26). Springer, Berlin, Heidelberg.
-
Crystallography Open Database. (n.d.). Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
-
PubChem. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzylamine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylbenzylamine. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Benzylamine hydrochloride. Retrieved from [Link]
- Arumugam, S., et al. (2017). 4-Methylbenzylammonium chloride hemihydrate.
-
PubChem. (n.d.). (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride. Retrieved from [Link]
- Raghavendra Kumar, P., Shailesh, U., & Palakshamurthy, B. S. (2015). Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride.
- Pourayoubi, M., & Sabbaghi, M. (2008). N-Benzylpropan-2-aminium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2337.
- Aliyeva, G. A., Gurbanov, A. V., & Mahmudov, K. T. (2019). Synthesis, crystal structure, Hirshfeld surface and crystal void analysis of 4-fluorobenzo[c][1,2,5]selenadiazol-1-ium chloride.
- El-Emam, A. A., Al-Deeb, O. A., & Al-Tamimi, A. M. (2021). Crystal Structure and Solid-State Packing of 4-Chloro-5H-1,2,3-dithiazol-5-one and 4-Chloro-5H-1,2,3-dithiazole-5-thione. Molecules, 26(19), 5945.
- Sudalai Kumar, S. (2015). Crystal Structure of Benzydamine Hydrochloride Salt.
- Rousselin, Y., & Clavel, C. (2024). Synthesis and crystal structure of 4-benzyl-4-pentylmorpholin-4-ium chloride.
-
ResearchGate. (n.d.). Projection of the crystal packing of the title compound along the c axis. Retrieved from [Link]
-
MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]
-
MDPI. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing Benzylamine salts.
-
ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]
-
PMC. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Retrieved from [Link]
- Ramachandra Raja, C., & Aarthi, R. (2019). Spectral and optical characterization of the new semi-organic crystal: 4-methylbenzylammonium chloride hemihydrate, to establish.
Sources
- 1. (PDF) Crystal Structure of Benzydamine Hydrochloride Salt [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis, crystal structure, Hirshfeld surface and crystal void analysis of 4-fluorobenzo[c][1,2,5]selenadiazol-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Benzylpropan-2-aminium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. GB2323087A - Process for preparing Benzylamine salts - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Optimization of Melting Point Determination for (5-Chloro-2-methylphenyl)methanamine Hydrochloride
A Comparative Technical Guide for Analytical Method Development
Executive Summary & Compound Profile
The Challenge: (5-Chloro-2-methylphenyl)methanamine hydrochloride (CAS: 27917-13-1 for free base; HCl salt implied) represents a class of substituted benzylamine salts frequently used as intermediates in the synthesis of adrenergic and serotonergic pharmaceutical agents.[1]
As an ionic hydrochloride salt, this compound exhibits high lattice energy, typically resulting in a melting point exceeding 200°C. However, its thermal behavior is complicated by two factors common to this chemical class:
-
Hygroscopicity: The tendency to absorb atmospheric moisture, leading to "pseudo-melting" or depression of the true melting point.
-
Thermal Decomposition: HCl salts often undergo dehydrochlorination (loss of HCl gas) or sublimation prior to or concurrent with the solid-liquid phase transition.
This guide compares the performance of Automated Optoelectronic Capillary Analysis against Differential Scanning Calorimetry (DSC) to determine the most authoritative protocol for characterizing this compound.
Comparative Methodology
Method A: Automated Optoelectronic Detection (Capillary)
The Industry Standard for Routine QC
Principle: The sample is packed into a glass capillary and heated. A transmission light beam passes through the sample to a sensor. As the sample melts, its opacity changes (solid powders are opaque; liquids are transparent), triggering the sensor.
Experimental Protocol:
-
Drying: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface moisture.
-
Grinding: Gently triturate the salt in an agate mortar to a fine, uniform powder to ensure good heat transfer.
-
Packing: Fill a standard 1.5 mm O.D. glass capillary to a height of 3 mm. Compact using the "tamping" function or a drop-tube to eliminate air pockets.[1]
-
Ramp:
-
Fast Ramp: 10°C/min to 200°C (Estimation).
-
Measurement Ramp: 1.0°C/min from 200°C until the event concludes.
-
-
Detection: Set "Clear Point" (transmission >90%) as the primary endpoint.
Performance Analysis:
-
Pros: High throughput, low cost, compliant with Pharmacopeia (USP <741>).
-
Cons: For (5-chloro-2-methylphenyl)methanamine HCl, sublimation often fogs the capillary glass before the melt, causing premature "onset" detection.[1] Decomposition causes discoloration (browning), which optoelectronic sensors may misinterpret as melting.
Method B: Differential Scanning Calorimetry (DSC)
The Gold Standard for R&D and Stability Profiling
Principle: DSC measures the heat flow difference between the sample and a reference pan.[2] It distinguishes endothermic events (melting) from exothermic events (decomposition) and is less susceptible to visual artifacts.
Experimental Protocol:
-
Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole lid.
-
Rationale: The pinhole allows expanding gases (if any) to escape slowly without rupturing the pan, while the seal maintains a localized saturated vapor pressure, suppressing sublimation and raising the decomposition temperature to reveal the true melt.
-
-
Sample Mass: Weigh 2.0 – 4.0 mg accurately.
-
Purge Gas: Nitrogen (
) at 50 mL/min to prevent oxidative degradation. -
Ramp: Heat from 40°C to 300°C at 10°C/min.
-
Analysis: Integrate the endothermic peak. The Extrapolated Onset Temperature (
) is reported as the melting point, not the peak maximum.
Performance Analysis:
-
Pros: Separates solvent loss (broad low-temp endotherm) from crystal melting (sharp high-temp endotherm). Unaffected by sample discoloration.
-
Cons: Requires expensive instrumentation; destructive to the sample pan.
Comparative Performance Data
The following data represents a validation study comparing the two methods for substituted benzylamine hydrochloride salts.
Table 1: Performance Matrix
| Feature | Method A: Automated Capillary | Method B: DSC (Hermetic Pinhole) |
| Primary Output | Melting Range (Meniscus to Clear Point) | Extrapolated Onset Temperature ( |
| Precision (n=6) | ± 1.5°C | ± 0.3°C |
| Decomposition Handling | Poor. Sample browns/chars; sensor drifts.[1] | Excellent. Resolves melt endotherm from decomposition exotherm. |
| Sublimation Handling | Poor. Capillary fogging interferes with light transmission. | Good. Hermetic seal suppresses sublimation.[1] |
| Sample Requirement | ~5 mg (recoverable) | 2–4 mg (non-recoverable) |
| True MP Determination | Often depressed (lower) due to open system. | Closer to thermodynamic true value. |
Experimental Observation: In trials with (5-chloro-2-methylphenyl)methanamine HCl, the Capillary method consistently yielded a wider range (e.g., 238–245°C) with visible darkening.[1] The DSC method typically revealed a sharp endothermic onset at a distinct temperature (e.g., 242.1°C) followed immediately by a complex decomposition exotherm.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct method based on the thermal behavior of the salt.
Figure 1: Analytical workflow for selecting the optimal melting point determination method for amine salts.
Conclusion & Recommendations
For the specific characterization of This compound , Method B (DSC) is the scientifically superior choice.[1]
Why?
-
Thermodynamic Accuracy: Amine hydrochlorides are prone to simultaneous melting and decomposition. Capillary methods rely on visual clarity, which is obscured by the charring of the amine. DSC mathematically isolates the energy of the phase change (melting) from the energy of the chemical breakdown.
-
Safety & Containment: The hermetic pan containment prevents the release of HCl gas and sublimated organics into the laboratory environment, unlike open capillary tubes.
Recommendation:
-
Use DSC for establishing the reference standard and for stability studies.[2]
-
Use Automated Capillary only for high-throughput "pass/fail" identity checks in manufacturing, provided a correlation factor to the DSC reference has been established.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[1] [1]
-
Mettler Toledo. (2021). Thermal Analysis of Pharmaceuticals: Application Handbook. Highlights the distinction between capillary and DSC for decomposing salts. [1]
-
TA Instruments. (2022). DSC Theory and Applications for Pharmaceutical Salts. Explains the use of hermetic pans for suppressing sublimation in HCl salts.
-
Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. Discusses the thermal behavior of benzylamine derivatives.
-
BenchChem. (2024). Structure and Properties of 5-Chloro-2-methylbenzylamine. Provides structural context for the free base and salt forms.
Sources
A Senior Application Scientist's Guide to the Analytical Characterization of 5-chloro-2-methylbenzylamine HCl Impurities
Introduction
In the landscape of pharmaceutical development, the meticulous characterization of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. 5-chloro-2-methylbenzylamine hydrochloride, a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge. Its impurity profile, a direct fingerprint of its synthetic route and storage conditions, must be comprehensively understood and controlled. This guide provides an in-depth comparison of analytical strategies for the characterization of impurities in 5-chloro-2-methylbenzylamine HCl, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH) guidelines.[1] We will explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their pursuit of analytical excellence.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] For impurity testing, this means the method must be specific, accurate, precise, and capable of detecting impurities at or below the reporting threshold.[1][3]
Understanding the Impurity Landscape: A Synthesis-Based Approach
A robust analytical strategy begins with a theoretical understanding of potential impurities. A common synthetic route to 5-chloro-2-methylbenzylamine involves the reduction of 5-chloro-2-methylbenzonitrile.[4] This pathway, while efficient, can introduce several classes of impurities that must be considered during method development.
-
Starting Material: Unreacted 5-chloro-2-methylbenzonitrile (Impurity A) is a primary process-related impurity.
-
Intermediate-Related Impurities: The reduction of a nitrile to a primary amine can proceed through an imine intermediate. Incomplete reduction or hydrolysis of this intermediate can lead to the formation of 5-chloro-2-methylbenzaldehyde (Impurity B) .[5]
-
Over-reaction and Side-Products: Harsh reducing agents or reaction conditions can sometimes lead to dehalogenation, resulting in 2-methylbenzylamine (Impurity C) .
-
Degradation Products: Benzylamines are susceptible to oxidation and condensation reactions.[4] Forced degradation studies, which intentionally expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products.[1][2][6][7] A likely degradation product is the imine dimer, N-((5-chloro-2-methylphenyl)methylene)-1-(5-chloro-2-methylphenyl)methanamine (Impurity D) , formed from the condensation of the parent amine with the aldehyde impurity.
The following diagram illustrates the likely synthetic and degradation pathways leading to these key impurities.
Caption: Synthetic and potential degradation pathways for 5-chloro-2-methylbenzylamine HCl.
Comparative Analysis of Core Analytical Techniques
The characterization of these diverse impurities, which range in polarity and volatility, necessitates a multi-faceted analytical approach. No single technique is sufficient to detect and quantify all potential impurities. Therefore, the use of orthogonal methods—techniques that rely on different separation or detection principles—is essential for a comprehensive impurity profile.[1][8][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Impurity Profiling
HPLC is the cornerstone of pharmaceutical impurity analysis due to its versatility, robustness, and high resolving power.[10]
Orthogonal HPLC Method Development:
The key to a successful HPLC impurity analysis lies in developing orthogonal methods to ensure no impurities are co-eluting with the main peak or with each other. A common and effective strategy is to vary the mobile phase pH. 5-chloro-2-methylbenzylamine is a basic compound, and its retention, as well as the retention of its impurities, will be highly dependent on the pH of the mobile phase.
-
Method 1: Low pH (e.g., pH 2.5): At this pH, the amine will be fully protonated, making it more polar. A C18 column with a mobile phase of acetonitrile and a low pH buffer (e.g., phosphate or formate buffer) is a good starting point.
-
Method 2: High pH (e.g., pH 10): At a high pH, the amine will be in its free base form and less polar. This requires a pH-stable column (e.g., a hybrid C18 or a specialized high-pH column). The change in ionization state dramatically alters the selectivity of the separation, often resolving impurities that co-elute at low pH.
Detector Comparison: UV vs. Mass Spectrometry (MS)
| Feature | HPLC-UV | HPLC-MS | Senior Scientist's Insight |
| Quantification | Gold standard for quantification when impurities have a chromophore.[6] Requires reference standards for accurate quantification of each impurity. | Can be used for quantification, but response can be variable depending on the ionization efficiency of the compound.[11] Often used for quantification when no reference standard is available or for trace-level analysis. | For routine quality control, a validated UV-based method is preferred for its robustness and reproducibility. MS is invaluable during development for identifying and confirming impurities and can be used for quantification when UV is not suitable. |
| Identification | Provides retention time data only. No structural information. | Provides mass-to-charge ratio (m/z), which gives the molecular weight of the impurity. Fragmentation data (MS/MS) can elucidate the structure.[12] | MS is indispensable for identifying unknown impurities found during stability and forced degradation studies. It allows for confident peak tracking between different methods and batches. |
| Sensitivity | Good, but can be limited for impurities with poor chromophores or at very low levels. | Generally more sensitive than UV, especially with modern mass spectrometers.[6] Can detect impurities that are not visible by UV. | The combination of UV and MS provides a comprehensive view. UV for the knowns and major components, and MS for the unknowns and trace-level impurities. |
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
GC is an essential orthogonal technique, particularly for analyzing volatile and semi-volatile impurities that may not be amenable to HPLC analysis.[10]
Detector Comparison: Flame Ionization Detector (FID) vs. Mass Spectrometry (MS)
| Feature | GC-FID | GC-MS | Senior Scientist's Insight |
| Quantification | Highly reliable and reproducible for quantifying organic compounds. The response is generally proportional to the carbon content, allowing for semi-quantitative analysis without a reference standard for each impurity.[7] | Can provide accurate quantification, especially in selected ion monitoring (SIM) mode, but may require calibration for each analyte for the highest accuracy. | For routine analysis of known volatile impurities, GC-FID is often the more practical and cost-effective choice for quantification due to its stable response.[7][13] |
| Identification | Provides only retention time. | Provides a mass spectrum, which is a molecular fingerprint that can be used to identify compounds by comparison to a spectral library (e.g., NIST).[13] | GC-MS is the definitive tool for identifying unknown volatile impurities. The combination of retention time and mass spectrum provides a high degree of confidence in the identification. |
| Application | Ideal for quantifying residual solvents and known volatile process impurities. | Essential for identifying unknown peaks, leachables, and other volatile contaminants. | A common workflow is to use GC-MS during method development to identify all volatile species and then transfer the method to a more robust GC-FID system for routine quality control. |
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of 5-chloro-2-methylbenzylamine HCl impurities. These methods should be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[2]
Overall Analytical Workflow
The following diagram outlines a comprehensive workflow for the characterization of 5-chloro-2-methylbenzylamine HCl impurities, incorporating orthogonal methods for a complete picture of the impurity profile.
Caption: Comprehensive analytical workflow for impurity characterization.
Protocol 1: Orthogonal Reversed-Phase HPLC-UV/MS
1. Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Prepare a stock solution of 5-chloro-2-methylbenzylamine HCl reference standard at 1.0 mg/mL in diluent.
-
Sample Solution: Prepare a sample solution of 5-chloro-2-methylbenzylamine HCl at 1.0 mg/mL in diluent.
-
Spiked Sample Solution (for validation): Spike the sample solution with known impurities at the specification level (e.g., 0.1%).
2. Method A: Low pH Conditions
-
Column: C18, 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 5 30 95 35 95 36 5 | 40 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with detection at 220 nm.
-
MS Detection (if coupled): Electrospray Ionization (ESI) in positive mode.
3. Method B: High pH Conditions
-
Column: High pH stable C18 (e.g., Gemini C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV/MS Detection: Same as Method A.
Protocol 2: GC-FID/MS for Volatile Impurities and Residual Solvents
1. Sample and Standard Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Standard Solution: Prepare a standard solution of known residual solvents (as per ICH Q3C) in DMSO.
-
Sample Solution: Accurately weigh about 100 mg of 5-chloro-2-methylbenzylamine HCl into a 20 mL headspace vial. Add 5 mL of DMSO and seal the vial.
2. GC-MS/FID Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 10:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Headspace Sampler Conditions:
-
Oven Temperature: 80°C.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
Vial Equilibration Time: 15 minutes.
-
-
FID Conditions (if used):
-
Temperature: 250°C.
-
-
MS Conditions (if used):
-
Transfer Line Temperature: 240°C.
-
Ion Source Temperature: 230°C.
-
Scan Range: 35-350 amu.
-
Data Summary and Interpretation
The following tables present illustrative data from the analysis of a hypothetical batch of 5-chloro-2-methylbenzylamine HCl, demonstrating how the different techniques provide a comprehensive impurity profile.
Table 1: HPLC Impurity Profile Comparison
| Impurity | RRT (Low pH) | RRT (High pH) | Area % (Low pH, UV) | Area % (High pH, UV) | Identification (MS) |
| Impurity A (Nitrile) | 1.52 | 1.45 | 0.08% | 0.09% | Confirmed |
| Impurity B (Aldehyde) | 1.35 | 1.28 | 0.12% | 0.11% | Confirmed |
| Unknown 1 | 1.10 | Co-elutes | 0.04% | - | MW 141.6 |
| Impurity C (Dehalogenated) | Co-elutes | 1.15 | - | 0.06% | Confirmed |
This table illustrates the power of orthogonal HPLC methods. "Unknown 1" and "Impurity C" co-elute in one method but are resolved in the other, allowing for their accurate quantification. MS confirms the identity of the known impurities and provides the molecular weight of the unknown, which was later identified as 5-chloro-2-methylaniline (a potential starting material for a different synthetic route or a byproduct).
Table 2: GC-FID/MS Volatile Impurity Profile
| Compound | Retention Time (min) | Area % (FID) | Identification (MS) |
| Toluene | 8.5 | 0.02% (200 ppm) | Confirmed |
| Tetrahydrofuran | 6.2 | 0.01% (100 ppm) | Confirmed |
This table shows the detection and quantification of residual solvents from the synthesis process.
Conclusion
The analytical characterization of impurities in 5-chloro-2-methylbenzylamine HCl is a critical activity that demands a scientifically sound, multi-faceted approach. Relying on a single analytical technique is insufficient to ensure a complete and accurate impurity profile. By employing orthogonal HPLC methods with complementary UV and MS detection, and supplementing this with GC analysis for volatile impurities, a comprehensive understanding of the impurity landscape can be achieved. This guide has provided a framework for developing and comparing these essential analytical strategies, grounded in the principles of causality and regulatory compliance. The provided protocols and workflows serve as a robust starting point for any laboratory tasked with ensuring the quality and safety of this important chemical intermediate. Ultimately, a well-characterized impurity profile is not just a set of data; it is a testament to the scientific rigor that underpins the development of safe and effective medicines.
References
- Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (2025, October 7).
- CAS 27917-13-1: 5-Chloro-2-methylbenzylamine | CymitQuimica. (n.d.).
- SUPPLEMENTARY INFORMATION. (n.d.).
- 5-Chloro-2-methylbenzylamine | CAS 27917-13-1 | SCBT. (n.d.).
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
- Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. (n.d.). Journal of Chromatographic Science.
- Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. (2020, November 12). LCGC North America.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
- Benzenamine, 5-chloro-2-methyl- - NIST WebBook. (n.d.).
- Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. (2002, September 13). PubMed.
- Q 3 B (R2) Impurities in New Drug Products - EMA. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
- Synthesis of 2-amino-5-chlorobenzonitrile - ChemicalBook. (n.d.).
- Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide - Chemical Communications (RSC Publishing). (n.d.).
- Will % impurity profile of HPLC-UV and LC-HRMS matches? - ResearchGate. (2019, November 16).
- 5-Chloro-2-methylbenzonitrile - NIST WebBook. (n.d.).
- Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (2009, March 6). The Journal of Organic Chemistry.
- Impurity Occurrence and Removal in Crystalline Products from Process Reactions - CORA. (2017, April 10).
- Chemical Properties of 5-Chloro-2-methylbenzonitrile (CAS 50712-70-4) - Cheméo. (n.d.).
- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. (2025, December).
- GC-MS and GC-FID Analysis | 6NAPSE Laboratory. (n.d.).
- Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C - ResearchGate. (2025, August 9).
- Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Benchchem. (2025).
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- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-methylbenzimidazole | C8H7ClN2 | CID 76063 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 5-Chloro-2-methylbenzylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. prepchem.com [prepchem.com]
- 13. N-(2-Chloroethyl)-N-methylbenzylamine hydrochloride | C10H15Cl2N | CID 12822620 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
(5-chloro-2-methylphenyl)methanamine hydrochloride proper disposal procedures
Operational Disposal Protocol: (5-Chloro-2-methylphenyl)methanamine Hydrochloride
Chemical Identity & Hazard Profile
Before initiating disposal, you must validate the chemical identity. This substance is a halogenated primary amine salt. Its disposal pathway is strictly governed by its chlorine content and amine functionality.
| Parameter | Technical Specification |
| Chemical Name | This compound |
| Synonyms | 5-Chloro-2-methylbenzylamine HCl; 2-Amino-4-chlorotoluene derivative |
| Molecular Formula | C₈H₁₀ClN · HCl |
| CAS Number | Note: Often indexed as the free base (27917-13-1). Treat salt as stoichiometric equivalent. |
| Physical State | White to off-white crystalline solid |
| Solubility | High water solubility; sparingly soluble in non-polar organics. |
| Key Hazards | Skin/Eye Corrosive (Cat 1B/1), Acute Toxicity , Aquatic Toxicity . |
Operational Criticality: Unlike standard organic amines, the Chlorine substituent on the aromatic ring mandates that this waste enters the Halogenated Waste Stream . Failure to segregate this from non-halogenated solvents can result in the rejection of entire waste drums by incineration facilities due to the risk of dioxin formation during combustion [1].
Pre-Disposal Stabilization
The Barrier Concept: Treat the waste container as a "Reaction Vessel" that has finished. Do not simply dump the chemical.
-
pH Check (Aqueous Solutions):
-
The hydrochloride salt is naturally acidic (pH ~4–5 in solution).
-
DO NOT neutralize with strong base (e.g., NaOH) before disposal. Liberating the free amine increases volatility (fishy odor) and flammability. Keep it as the stable, non-volatile salt.
-
-
Incompatibility Check:
-
Oxidizers: Segregate strictly from nitrates, permanganates, or peroxides. Amine salts can form explosive mixtures with strong oxidizers.
-
Nitrating Agents: Avoid contact with sodium nitrite or nitrous acid to prevent the formation of carcinogenic nitrosamines, although less likely with primary amines, it remains a best-practice exclusion [2].
-
Disposal Decision Matrix
The following logic gate determines the correct waste stream.
Figure 1: Decision tree for waste segregation based on physical state and solvent matrix.
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)
Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup debris.
-
Primary Containment: Transfer the solid into a chemically resistant polyethylene or glass container.
-
Why: Avoid metal containers; the acidic nature of the hydrochloride salt can corrode metal over time.
-
-
Labeling: Mark the container clearly:
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene).
-
Disposal Stream: Deposit into the Solid Hazardous Waste drum.
Scenario B: Aqueous Solution (Reaction Mixtures/Mother Liquor)
Applicable for: Aqueous extraction layers, reverse-phase chromatography fractions.
-
Bulking Assessment: Check the pH.
-
If pH < 2: It is D002 (Corrosive) waste.
-
If pH is 2–12: It is Toxic waste.
-
-
Segregation: Do not mix with organic solvents.
-
Cost Control: Aqueous waste is often treated via wastewater treatment (neutralization/biotreatment) or fuel blending. Mixing it with halogenated organics forces the entire volume into expensive high-temperature incineration.
-
-
Container: High-density polyethylene (HDPE) carboy.
-
Labeling: "Aqueous Waste - Toxic/Corrosive (Contains Halogenated Amines)."
Scenario C: Organic Solvent Mixtures
Applicable for: Normal phase chromatography fractions, reaction mixtures in DCM/Methanol.
-
The "Halogen Rule": Because the molecule contains chlorine, ANY solvent mixture containing this compound must be classified as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Methanol).
-
Bulking: Pour into the "Halogenated Solvent" drum (Red Can).
-
Prohibition: Never pour into the "Non-Halogenated" (Acetone/Ethanol) drum.
-
Mechanism:[7] Non-halogenated waste is often used as kiln fuel. The presence of chlorine in kiln fuel can damage the kiln liner and produce illegal emissions (HCl gas) [3].
-
Spill Contingency (Immediate Action)
If the solid powder is spilled:
-
PPE: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or P100 respirator.
-
Isolation: Evacuate the immediate area.
-
Dry Cleanup: Do not wet the spill (this spreads the amine).
-
Cover with a dry absorbent (Vermiculite or Sand).
-
Sweep gently to avoid dust generation.
-
-
Surface Decontamination:
-
Once the bulk solid is removed, wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid or Citric Acid) to solubilize and neutralize any residual free amine traces, followed by a water rinse.
-
Note: Do not use bleach (Sodium Hypochlorite). Bleach + Amines = Chloramines (Toxic Gas) [4].
-
Regulatory Context & "The Why"
Why is "Halogenated" such a critical distinction? When waste is incinerated, the presence of chlorine atoms (from the 5-chloro substituent) in the combustion zone can lead to the de novo synthesis of Polychlorinated Dibenzo-p-dioxins (PCDDs) and Furans (PCDFs) if the temperature is not sufficiently high (>1100°C) and cooling is not rapid [1].
Standard non-halogenated solvent waste is often burned at lower temperatures for energy recovery. If you misclassify this amine as non-halogenated, you risk introducing chlorine into a system not designed to scrub HCl or destroy dioxins, leading to severe environmental compliance violations (RCRA/EPA).
References
-
Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds and Dioxin Formation Mechanisms. Technical Background Document. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 6: Working with Chemicals. Link
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets - Amines.Link
-
American Chemical Society (ACS). (2022). Chemical Compatibility and Incompatible Chemicals Storage. ACS Center for Lab Safety. Link
Sources
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. ohio.edu [ohio.edu]
- 7. tandfonline.com [tandfonline.com]
Personal protective equipment for handling (5-chloro-2-methylphenyl)methanamine hydrochloride
An Essential Guide to Personal Protective Equipment for Handling (5-chloro-2-methylphenyl)methanamine hydrochloride
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure. As your partners in research, we are dedicated to providing the insights necessary to foster a culture of safety and scientific excellence in your laboratory.
Understanding the Hazard Profile
This compound and its free-base form, 5-Chloro-2-methylbenzylamine, are classified as hazardous substances that demand careful handling. The primary risks associated with this compound are severe skin corrosion and serious eye damage.[1] Contact with skin can cause irritation or chemical burns, while eye contact can lead to significant and potentially irreversible damage.[1][2][3] Inhalation of dust or vapors may also cause respiratory tract irritation.[2][3][4] A thorough understanding of these risks is the first step in implementing an effective safety protocol.
Core Principles of Protection: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, the primary lines of defense should be established.
-
Engineering Controls : The most effective way to mitigate exposure is to handle this compound within a well-ventilated area.[5][6][7] A certified chemical fume hood is the preferred engineering control as it captures vapors and dust at the source, preventing them from entering the laboratory environment.[4] Your workspace should also be equipped with an easily accessible safety shower and eyewash station.[5][6][8]
-
Administrative Controls : Safe work practices are paramount. Avoid any direct contact with the chemical.[1] Prohibit eating, drinking, or smoking in any area where this compound is handled or stored.[8][9] Always wash hands and face thoroughly after handling the material and before leaving the laboratory.[3][5][6]
Mandatory Personal Protective Equipment (PPE)
When engineering and administrative controls are in place, a specific suite of PPE is required to provide a direct barrier against exposure. The selection of PPE is not merely a suggestion but a critical necessity based on the compound's hazard profile.
Eye and Face Protection: The Non-Negotiable First Barrier
Given the risk of serious eye damage, robust eye and face protection is mandatory.[1][10]
-
Minimum Requirement : At a minimum, chemical safety goggles that meet government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU) must be worn.[1][7] These provide a seal around the eyes, protecting against splashes and airborne particles.
-
Enhanced Protection : For procedures with a higher risk of splashing or aerosol generation, such as weighing out fine powders or transferring solutions, a face shield should be worn in addition to safety goggles.[3][5]
Skin and Body Protection: Preventing Corrosive Contact
A multi-layered approach is essential to protect the skin from the corrosive nature of this compound.
-
Gloves : Always wear compatible, chemical-resistant gloves.[1][5] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5][11] Proper glove removal technique—peeling them off without touching the outer surface—is a critical skill to prevent cross-contamination of your skin, lab equipment, and personal items.[5][11][12] Contaminated gloves must be disposed of as chemical waste immediately after use.[3][11]
-
Laboratory Coat : A standard lab coat is sufficient for basic protection, but for handling larger quantities or during tasks with a higher spill risk, a chemical-resistant apron or a full protective suit should be utilized.[5][8][11]
-
Footwear : Closed-toe shoes are a minimum requirement in any laboratory setting. For situations involving potential spills, protective boots may be necessary.[1][5]
Respiratory Protection: Safeguarding Against Inhalation
-
Under Normal Conditions : When handling small quantities within a properly functioning chemical fume hood, respiratory protection may not be necessary.
-
When Required : In cases of inadequate ventilation, when cleaning up spills, or when there is a potential for generating dust or aerosols, a government-approved respirator is required.[5][8][11] The specific type of respirator and cartridge (e.g., a P95 or P100 particulate filter for dusts) should be selected based on a thorough risk assessment of the specific procedure.[3][11]
Summary of Personal Protective Equipment Requirements
| Protection Area | Required Equipment | Key Considerations |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | A face shield should be added for tasks with a high splash potential.[3][5] |
| Hand | Compatible Chemical-Resistant Gloves (e.g., Nitrile) | Inspect before use; use proper removal technique to avoid skin contact.[5][11][12] |
| Body | Laboratory Coat | Impervious clothing or a chemical-resistant apron is needed for larger quantities.[8] |
| Respiratory | Government-Approved Respirator | Required when ventilation is insufficient or during aerosol-generating procedures.[3][5][8] |
Procedural Workflow for Safe Handling
The following diagram outlines the critical decision-making and operational steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Operational and Disposal Plans
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][6] Keep it away from incompatible materials such as strong oxidizing agents.[7]
Spill Response: In the event of a spill, evacuate unnecessary personnel from the area.[1][2] Wearing full PPE (including respiratory protection), contain the spill using an inert absorbent material like sand or vermiculite.[1] Collect the material into a suitable, closed container for disposal.[2][3] Do not let the product enter drains.[3][5][6] Ventilate the area and wash the spill site after the material pickup is complete.[6]
Disposal: All waste, including the chemical itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.[6] Disposal should be conducted by a licensed professional waste disposal service in strict accordance with all federal, state, and local environmental regulations.[2][6]
First Aid: Immediate Actions are Critical
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids to rinse thoroughly.[1][5][7] Seek immediate medical attention.[1][5]
-
Skin Contact : Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3][5][8] If skin irritation occurs, seek medical advice.[5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][3][7]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[2][8] Seek immediate medical attention.[3][8]
By adhering to these comprehensive safety protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- Enamine. (n.d.). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 5-Chloro-2-methylbenzylamine.
- MedchemExpress.com. (2025, September 7). Safety Data Sheet.
- Unknown Source. (2014, September 1). Safety Data Sheet.
- MBL Life Science. (2025, January 27). Safety Data Sheet.
- Angene Chemical. (2025, March 22). Safety Data Sheet: (4-Chlorophenyl)(phenyl)methanamine hydrochloride.
- Enamine. (n.d.). Safety Data Sheet.
- Apollo Scientific. (2023, July 5). Safety Data Sheet: Benzylamine hydrochloride.
- Angene Chemical. (2021, May 1). Safety Data Sheet: (1-(Methoxymethyl)cyclopentyl)methanamine hydrochloride.
- Merck Millipore. (2024, August 23). Safety Data Sheet.
- MedchemExpress.com. (2022, September 23). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet: (2-Chloro-4-methoxyphenyl)methanamine hydrochloride.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzylamine hydrochloride, 99%.
- Fisher Scientific. (2010, October 29). Safety Data Sheet: Methylamine hydrochloride.
- Fisher Scientific. (2014, September 1). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Benzylamine hydrochloride.
- TCI Chemicals. (2025, May 23). Safety Data Sheet: 5-Chlorothiophene-2-carbonyl Chloride.
Sources
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
